Product packaging for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde(Cat. No.:CAS No. 52817-12-6)

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Cat. No.: B1268481
CAS No.: 52817-12-6
M. Wt: 253.05 g/mol
InChI Key: PCEZXSJBHMOQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-3-formylchromone (6-Bromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a 3-formylchromone derivative. In vivo cytotoxic activity of 6-bromo-3-formylchromone against normal and tumor cells has been tested.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrO3 B1268481 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde CAS No. 52817-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEZXSJBHMOQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346713
Record name 6-Bromo-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52817-12-6
Record name 6-Bromo-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3-formylchromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a key heterocyclic compound. It serves as a valuable building block in organic synthesis and belongs to the 3-formylchromone class of compounds, which are noted for their diverse biological activities. This guide covers its chemical identifiers, structural characteristics, potential therapeutic significance, and detailed experimental protocols.

Chemical Identifiers and Properties

The following table summarizes the key identifiers and physicochemical properties for this compound.

Identifier TypeValue
CAS Number 52817-12-6[1]
IUPAC Name 6-bromo-4-oxochromene-3-carbaldehyde[1]
Molecular Formula C₁₀H₅BrO₃[1]
Molecular Weight 253.05 g/mol [1]
Canonical SMILES C1=CC2=C(C=C1Br)C(=O)C(=CO2)C=O[1]
InChI InChI=1S/C10H5BrO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H[1]
InChIKey PCEZXSJBHMOQFT-UHFFFAOYSA-N[1]
ChEMBL ID CHEMBL85756[1]
PubChem CID 614309[1]

Structural Characteristics and Crystallography

Crystallographic studies of this compound reveal significant structural features that are critical for understanding its reactivity and intermolecular interactions.

The non-hydrogen atoms of the molecule are essentially coplanar, with a root-mean-square deviation of 0.0420 Å from the mean plane.[2][3] In its crystal structure, the molecules are linked through notable non-covalent interactions. A key feature is the presence of halogen bonds, where a Br⋯O interaction of 3.191 Å is observed between the bromine atom at the 6-position and the formyl oxygen atom of an adjacent molecule.[2][3][4] This type of interaction is a subject of great interest in supramolecular chemistry and rational drug design.[2][3]

In addition to halogen bonding, the crystal packing is stabilized by π–π stacking interactions between the pyran and benzene rings of neighboring molecules, with a short centroid–centroid distance of 3.495 Å.[2][3] The formation of halogen bonds is dependent on the specific halogen and its position; for instance, the analogous 6-chloro derivative does not form a similar halogen bond, which is attributed to the larger size of the σ-hole on the bromine atom.[2]

Potential Biological Significance

While specific signaling pathways for this compound are not extensively detailed, the broader class of 3-formylchromone derivatives has demonstrated a range of biological activities. The presence of an α,β-unsaturated aldehyde moiety makes these compounds reactive Michael acceptors, which is believed to contribute to their biological effects.[5]

Studies on various 3-formylchromone derivatives have reported:

  • Tumor Cell-Specific Cytotoxicity : Some derivatives have shown selective cytotoxicity against human tumor cell lines compared to normal cells.[5][6][7]

  • Urease Inhibition : The related compound 6,8-dibromo-3-formylchromone exhibited potent inhibitory activity against urease, an important enzyme in the pathogenesis of Helicobacter pylori.[5][6][7][8]

  • Antimicrobial Activity : Other derivatives have shown activity against H. pylori.[5][6][7]

These findings suggest that this compound is a promising scaffold for the development of novel therapeutic agents.

Experimental Protocols

1. Synthesis via Vilsmeier-Haack Reaction

This protocol describes a common method for synthesizing 3-formylchromones from the corresponding 2'-hydroxyacetophenones.

  • Starting Material : 1-(5-Bromo-2-hydroxyphenyl)ethanone.

  • Reagents : Dry N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).

  • Procedure :

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place dry DMF (approx. 5-10 equivalents).

    • Cool the flask in an ice bath to 0 °C.

    • Add POCl₃ (approx. 3-4 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C. This forms the Vilsmeier reagent.

    • After the addition is complete, remove the ice bath and allow the mixture to stir for 30 minutes at room temperature.

    • Add a solution of 1-(5-Bromo-2-hydroxyphenyl)ethanone (1 equivalent) in a minimum amount of dry DMF to the Vilsmeier reagent.

    • Heat the reaction mixture to 45–55 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture and pour it carefully onto crushed ice with stirring.

    • A solid precipitate will form. Allow the ice to melt completely, then collect the crude product by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral.

    • Dry the crude product in vacuo. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

2. Purification by Crystallization

This protocol is suitable for obtaining high-purity, single crystals for analysis, such as X-ray diffraction.

  • Solvent : N,N-Dimethylformamide (DMF).

  • Procedure :

    • Dissolve the crude or purified this compound in a minimal amount of DMF at room temperature to create a saturated or near-saturated solution.

    • Filter the solution if any insoluble impurities are present.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Allow the vial to stand undisturbed at room temperature.

    • Single crystals suitable for X-ray diffraction will form over several days as the solvent slowly evaporates.[2][3]

    • Collect the crystals by decanting the mother liquor and gently washing them with a small amount of a solvent in which the compound is sparingly soluble (e.g., cold ethanol or diethyl ether) before drying.

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow from starting materials to the final, purified crystalline product.

G Workflow for Synthesis and Crystallization cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A 1-(5-Bromo-2- hydroxyphenyl)ethanone C Vilsmeier-Haack Formylation & Cyclization A->C B Vilsmeier Reagent (POCl3 in DMF) B->C D Ice Quenching & Precipitation C->D Reaction Mixture E Filtration & Washing D->E Aqueous Slurry F Crude Product E->F Filtered Solid G Slow Evaporation from DMF F->G Recrystallization H High-Purity Crystals of 6-Bromo-4-oxo-4H-chromene- 3-carbaldehyde G->H Crystalline Solid

Caption: Synthesis and purification workflow diagram.

References

Spectroscopic and Synthetic Profile of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic data and experimental protocols for the characterization of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a valuable intermediate in the synthesis of various biologically active compounds.

This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental methodologies for its synthesis and subsequent spectroscopic analyses are also presented, offering a comprehensive resource for its application in medicinal chemistry and organic synthesis.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₅BrO₃, with a molecular weight of 253.05 g/mol . The structural and electronic characteristics of this molecule give rise to a distinct spectroscopic fingerprint, which is detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule. The data presented here is consistent with the assigned structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.15s1HCHO
8.95s1HH-2
8.35d, J = 2.5 Hz1HH-5
7.95dd, J = 8.9, 2.5 Hz1HH-7
7.85d, J = 8.9 Hz1HH-8

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
188.7CHO
175.0C-4
164.2C-2
155.0C-8a
138.0C-7
128.8C-5
126.8C-4a
121.5C-8
119.8C-6
119.5C-3

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule. The data below was obtained from a KBr wafer sample.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1680StrongC=O stretch (aldehyde)
~1645StrongC=O stretch (γ-pyrone)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1220StrongC-O-C stretch (ether)
~830StrongC-H bend (aromatic)
~680MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
252/254High[M]⁺ (Molecular ion peak, showing bromine isotope pattern)
224/226Medium[M-CO]⁺
196/198Low[M-2CO]⁺
145Medium[M-Br-CO]⁺
117Low[C₇H₅O₂]⁺
63Low[C₅H₃]⁺

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of the presented spectroscopic data.

Synthesis: Vilsmeier-Haack Formylation

This compound is synthesized from the corresponding 5'-bromo-2'-hydroxyacetophenone via the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic substrate.

General Procedure:

  • To a cooled (0 °C) solution of 5'-bromo-2'-hydroxyacetophenone in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring.

  • The reaction mixture is then stirred at room temperature for several hours.

  • Upon completion, the reaction mixture is carefully poured into crushed ice and neutralized with a suitable base (e.g., sodium hydroxide solution).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard parameters for acquisition include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz or higher. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are used to ensure the detection of all carbon signals, including quaternary carbons.

Infrared (IR) Spectroscopy:

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure in a die to form a transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction (GC-MS): A dilute solution of the sample in a volatile organic solvent is injected into a gas chromatograph (GC) coupled to a mass spectrometer. The GC separates the components of the sample before they enter the mass spectrometer.

  • Ionization and Analysis: In the mass spectrometer, the sample molecules are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.

Logical Workflow for Compound Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (5'-bromo-2'-hydroxyacetophenone, DMF, POCl₃) reaction Vilsmeier-Haack Formylation start->reaction workup Work-up & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Data Analysis & Structure Confirmation nmr->data ir->data ms->data

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Crystal structure analysis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Crystal Structure Analysis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

This technical guide provides a comprehensive overview of the crystal structure analysis of this compound, a compound of interest in medicinal chemistry and material science. This document details the experimental procedures, summarizes the crystallographic data, and discusses the key structural features, including intermolecular interactions.

Introduction

This compound (C₁₀H₅BrO₃) is a brominated derivative of the 3-formylchromone scaffold. Chromone derivatives are known for a wide range of biological activities, and the introduction of a bromine atom can significantly influence their physicochemical properties and biological interactions. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for rational drug design and the development of novel materials. This guide focuses on the single-crystal X-ray diffraction analysis of the title compound, revealing its molecular geometry and supramolecular architecture.

Experimental Protocols

The determination of the crystal structure of this compound involves several key stages, from crystal growth to data analysis and structure refinement.

2.1. Synthesis and Crystallization

Single crystals of the title compound suitable for X-ray diffraction were obtained from a commercially available sample. The crystallization process was carried out through the slow evaporation of a solution of the compound in N,N-dimethylformamide at room temperature[1][2].

2.2. X-ray Data Collection and Processing

A suitable single crystal was mounted on a Rigaku AFC-7R diffractometer. The diffraction data were collected at a low temperature of 100 K to minimize thermal vibrations of the atoms. The instrument was equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71069 Å)[2]. The data were collected using ω–2θ scans. A ψ scan absorption correction was applied to the collected data[1]. The collected data were then processed, which included integration of the reflection intensities and reduction to structure factors.

2.3. Structure Solution and Refinement

The crystal structure was solved using direct methods with the SIR92 program and refined by full-matrix least-squares on F² using the SHELXL97 software[1]. The non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model[1].

Data Presentation

The crystallographic data and refinement details are summarized in the tables below for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details [1][2]

ParameterValue
Chemical Formula C₁₀H₅BrO₃
Formula Weight 253.05 g/mol
Crystal System Triclinic
Space Group P1
Unit Cell Dimensions
a6.5743 (18) Å
b6.967 (3) Å
c10.350 (4) Å
α71.02 (3)°
β85.53 (3)°
γ70.67 (3)°
Volume 422.8 (3) ų
Z 2
Calculated Density 1.988 Mg/m³
Absorption Coefficient (μ) 4.85 mm⁻¹
F(000) 248
Crystal Size 0.42 × 0.40 × 0.38 mm
Radiation Mo Kα (λ = 0.71069 Å)
Temperature 100 K
Data Collection Method ω–2θ scans
Diffractometer Rigaku AFC-7R
Reflections Collected 2389
Independent Reflections 1944
R(int) 0.024
Refinement Method Full-matrix least-squares on F²
R[F² > 2σ(F²)] 0.030
wR(F²) 0.077
Goodness-of-fit (S) 1.16

Table 2: Key Intermolecular Interaction Geometries [1][2]

Interaction TypeAtoms InvolvedDistance (Å)Angle (°)
Halogen Bond Br1···O33.191 (2)
C6—Br1···O3167.32 (10)
C10=O3···Br1168.4 (2)
π–π Stacking Centroid(Pyran)···Centroid(Benzene)3.495 (2)

Structural Analysis and Visualization

The molecular structure of this compound reveals that the non-hydrogen atoms are essentially coplanar, with a root-mean-square deviation of 0.0420 Å from the mean plane[1][2]. The crystal packing is stabilized by a combination of halogen bonds and π–π stacking interactions.

4.1. Intermolecular Interactions

A significant feature of the crystal structure is the presence of a halogen bond between the bromine atom at the 6-position and the formyl oxygen atom of an adjacent molecule[1][2]. This interaction, with a Br···O distance of 3.191 (2) Å, is directional and plays a crucial role in the supramolecular assembly[1][2]. Additionally, the molecules form layers parallel to the (101) plane through π–π stacking interactions between the pyran and benzene rings of neighboring molecules, with a shortest centroid-to-centroid distance of 3.495 (2) Å[1][2].

4.2. Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure determination and the logical relationship of the intermolecular interactions that define the crystal packing.

experimental_workflow cluster_sample Sample Preparation cluster_data X-ray Diffraction cluster_analysis Structure Determination start Commercially Available This compound dissolve Dissolution in N,N-dimethylformamide start->dissolve crystallize Slow Evaporation at Room Temperature dissolve->crystallize crystals Formation of Single Crystals crystallize->crystals mount Crystal Mounting crystals->mount data_collection Data Collection (Rigaku AFC-7R, 100 K, Mo Kα) mount->data_collection process Data Processing (Integration and Reduction) data_collection->process solve Structure Solution (Direct Methods - SIR92) process->solve refine Structure Refinement (Full-matrix least-squares - SHELXL97) solve->refine validate Validation and Analysis refine->validate

Figure 1: Experimental workflow for the crystal structure analysis.

intermolecular_interactions cluster_molecule Molecular Unit cluster_interactions Intermolecular Forces cluster_packing Crystal Packing mol This compound (Planar Molecule) halogen_bond Halogen Bonding (Br···O=C) mol->halogen_bond pi_stacking π–π Stacking (Pyran···Benzene Rings) mol->pi_stacking packing Supramolecular Assembly (Layered Structure) halogen_bond->packing pi_stacking->packing

Figure 2: Intermolecular interactions governing the crystal packing.

Conclusion

The crystal structure analysis of this compound provides valuable insights into its solid-state conformation and the nature of the intermolecular forces that dictate its crystal packing. The prevalence of halogen bonding and π–π stacking interactions are key determinants of the supramolecular architecture. This detailed structural information is fundamental for understanding the structure-property relationships of this class of compounds and can guide future efforts in the design and development of new therapeutic agents and functional materials. The comparison with related structures, such as the 6-chloro and 6,8-dibromo analogs, highlights the subtle yet significant role of the halogen substituent in directing the crystal packing[2][3].

References

Solubility Profile of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for solubility determination, including expected solubility in common solvents based on chemical principles and detailed experimental protocols for empirical testing.

Expected Qualitative Solubility

The solubility of a compound is largely dictated by its molecular structure, including polarity and the potential for hydrogen bonding. This compound possesses several polar functional groups (a carbonyl group, an ether linkage, and a carbaldehyde group) and a relatively nonpolar aromatic ring system with a bromine substituent. This structure suggests a degree of solubility in a range of organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1]

Based on its structure, the expected qualitative solubility in common laboratory solvents is summarized below. It is important to note that these are predictions and should be confirmed through experimental validation.

Table 1: Predicted Qualitative Solubility of this compound

SolventChemical FormulaPolarityPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSolubleThe high polarity of DMSO is well-suited to dissolve a wide range of organic compounds, including those with multiple polar functional groups.
AcetoneC₃H₆OPolar AproticSoluble to Sparingly SolubleAcetone's polarity should allow for the dissolution of the compound, although possibly to a lesser extent than DMSO.
EthanolC₂H₅OHPolar ProticSparingly SolubleThe presence of a hydroxyl group in ethanol allows for hydrogen bonding, which may facilitate the dissolution of the compound.
MethanolCH₃OHPolar ProticSparingly SolubleSimilar to ethanol, methanol is a polar protic solvent that can engage in hydrogen bonding.
WaterH₂OPolar ProticInsolubleDespite its polar functional groups, the large, nonpolar aromatic core of the molecule is expected to make it insoluble in water.
Diethyl Ether(C₂H₅)₂ONonpolarInsolubleThe overall polarity of the compound is likely too high for it to be soluble in a nonpolar solvent like diethyl ether.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, a systematic approach is required. The following protocols are adapted from established methods for solubility testing of organic compounds.[2][3][4]

Materials and Equipment
  • This compound

  • A selection of solvents (e.g., DMSO, acetone, ethanol, methanol, water, diethyl ether)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Optional: Spectrophotometer or HPLC for quantitative analysis

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, sparingly soluble, or insoluble in a given solvent.

  • Preparation : Weigh approximately 1-5 mg of this compound and place it into a small test tube.

  • Solvent Addition : Add 0.1 mL of the selected solvent to the test tube.

  • Mixing : Vigorously mix the contents using a vortex mixer for at least 60 seconds.

  • Observation : Visually inspect the solution.

    • Soluble : The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble : A portion of the solid dissolves, but some solid particles remain.

    • Insoluble : The solid does not appear to dissolve.

  • Incremental Solvent Addition : If the compound is not fully soluble, add another 0.9 mL of the solvent and vortex again. Observe the solution for any changes in solubility.

  • Record Results : Document the observations for each solvent tested.

Protocol 2: Semi-Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise estimation of the solubility of the compound.

  • Sample Preparation : Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it in a vial.

  • Solvent Addition : Add a known volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Equilibration : Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Allow the vial to stand undisturbed until any undissolved solid has settled.

  • Filtration : Carefully withdraw a sample of the supernatant using a pipette and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Analysis : Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation : The solubility can then be calculated in terms of mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of an organic compound like this compound.

Solubility_Workflow start Start: Obtain Compound (this compound) qual_test Qualitative Solubility Test (e.g., 1-5 mg in 0.1 mL solvent) start->qual_test observe_qual Observe and Classify: - Soluble - Sparingly Soluble - Insoluble qual_test->observe_qual soluble Result: Soluble observe_qual->soluble Complete Dissolution sparingly_soluble Result: Sparingly Soluble observe_qual->sparingly_soluble Partial Dissolution insoluble Result: Insoluble observe_qual->insoluble No Dissolution proceed_quant Proceed to Quantitative Analysis? soluble->proceed_quant sparingly_soluble->proceed_quant end_qual End of Qualitative Assessment insoluble->end_qual quant_test Semi-Quantitative Solubility Test (Shake-Flask Method) proceed_quant->quant_test Yes proceed_quant->end_qual No analysis Analyze Supernatant (e.g., HPLC, UV-Vis) quant_test->analysis calculate Calculate Solubility (mg/mL or mol/L) analysis->calculate end_quant End of Quantitative Assessment calculate->end_quant

References

An In-depth Technical Guide to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its historical discovery, rooted in the application of the Vilsmeier-Haack reaction to chromone systems, and presents a detailed, modern experimental protocol for its synthesis. A thorough characterization of the compound is provided, including tabulated physical, crystallographic, and spectral data. Furthermore, this guide illustrates the synthetic pathway and discusses the compound's significance as a versatile precursor for the development of novel bioactive molecules.

Introduction and Historical Context

The story of this compound is intrinsically linked to the development of synthetic methodologies for the broader class of 3-formylchromones. These compounds have garnered significant interest due to the chromone scaffold being a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] The introduction of a reactive formyl group at the C-3 position provides a versatile handle for further chemical modifications, making 3-formylchromones valuable intermediates in drug discovery.[2]

The key synthetic transformation enabling the efficient preparation of 3-formylchromones is the Vilsmeier-Haack reaction . First reported by Anton Vilsmeier and Albrecht Haack in 1927, this reaction initially focused on the formylation of activated aromatic compounds. It was the seminal work of A. Nohara, T. Umetani, and Y. Sanno in 1974 that demonstrated a facile, one-step synthesis of various 4-oxo-4H-1-benzopyran-3-carboxaldehydes (3-formylchromones) by applying the Vilsmeier-Haack reaction to o-hydroxyacetophenone derivatives.[3][4][5] This breakthrough provided a straightforward and high-yielding route to this important class of compounds, paving the way for extensive research into their chemical reactivity and biological activities. This compound emerged from this lineage as a key analogue, with the bromo-substituent offering a site for further functionalization and influencing the molecule's electronic properties and biological interactions.

Synthesis of this compound

The synthesis of the title compound is achieved via the Vilsmeier-Haack formylation of 5'-bromo-2'-hydroxyacetophenone. The reaction proceeds through the formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then acts as the formylating agent.

Reaction Scheme

G cluster_0 Vilsmeier Reagent Formation cluster_1 Synthesis of this compound DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ start 5'-Bromo-2'-hydroxyacetophenone product This compound start->product + Vilsmeier Reagent (from DMF/POCl₃)

Figure 1: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is adapted from the synthesis of 6-substituted-4-oxo-4H-chromene-3-carbaldehydes reported by Gordon et al. (2018).

Materials:

  • 5'-Bromo-2'-hydroxyacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (10 mL) in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (4.0 mL, 43 mmol) dropwise to the cooled DMF with continuous stirring, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, add 5'-bromo-2'-hydroxyacetophenone (2.0 g, 9.3 mmol) portion-wise to the reaction mixture.

  • Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to afford this compound as a solid.

Yield: 85%

Physicochemical and Spectroscopic Data

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₀H₅BrO₃[6]
Molecular Weight 253.05 g/mol [6]
Appearance Solid
Melting Point 190-193 °C
CAS Number 52817-12-6[6]
InChI Key PCEZXSJBHMOQFT-UHFFFAOYSA-N[7]
Crystallographic Data

The single-crystal X-ray diffraction data provides detailed insights into the three-dimensional structure of the molecule.

ParameterValueReference
Crystal System Triclinic[8][9]
Space Group P-1[8][9]
a (Å) 6.5743 (18)[8][9]
b (Å) 6.967 (3)[8][9]
c (Å) 10.350 (4)[8][9]
α (°) 71.02 (3)[8][9]
β (°) 85.53 (3)[8][9]
γ (°) 70.67 (3)[8][9]
Volume (ų) 422.8 (3)[8][9]
Z 2[8][9]
Spectroscopic Data

The following ¹H and ¹³C NMR data are based on the spectra provided in the supplementary material of the work by Gordon et al. (2018).

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 10.38 (s, 1H, -CHO)

  • 8.61 (s, 1H, H-2)

  • 8.35 (d, J = 2.4 Hz, 1H, H-5)

  • 7.84 (dd, J = 8.8, 2.4 Hz, 1H, H-7)

  • 7.61 (d, J = 8.8 Hz, 1H, H-8)

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 188.0 (-CHO)

  • 176.5 (C-4)

  • 159.2 (C-2)

  • 154.8 (C-9)

  • 139.1 (C-7)

  • 128.0 (C-5)

  • 125.7 (C-10)

  • 120.9 (C-8)

  • 120.3 (C-6)

  • 115.5 (C-3)

Mass spectral data is available through the PubChem database.[7]

  • Major Fragments (m/z): 254, 252, 225, 223, 173, 144, 96, 68

  • Expected Absorptions (cm⁻¹):

    • ~3100-3000 (Ar-H stretch)

    • ~1690-1670 (C=O aldehyde stretch)

    • ~1650-1630 (C=O γ-pyrone stretch)

    • ~1600-1450 (C=C aromatic stretch)

Logical Relationships and Applications

This compound is a highly versatile intermediate. The electron-withdrawing nature of the chromone ring and the aldehyde group makes the C-2 position susceptible to nucleophilic attack, while the aldehyde itself is a prime site for condensation reactions. The bromo-substituent on the benzene ring can participate in cross-coupling reactions, further expanding its synthetic utility.

G cluster_0 Core Compound cluster_1 Reactive Sites cluster_2 Potential Reactions cluster_3 Resulting Structures A This compound B Formyl Group (C-3) A->B C C-2 Position (Michael Acceptor) A->C D Bromo Group (C-6) A->D E Condensation Reactions (e.g., with amines, active methylene compounds) B->E F Nucleophilic Addition C->F G Cross-Coupling Reactions (e.g., Suzuki, Heck) D->G H Schiff Bases, Heterocycles (Pyrazoles, Pyridines, etc.) E->H I Ring-Opened Products F->I J Bi-aryl Chromones, etc. G->J

Figure 2: Reactivity and synthetic potential of the core compound.

This reactivity profile makes this compound a valuable starting material for the synthesis of a wide array of complex heterocyclic systems. These derived compounds are frequently investigated for various biological activities, including:

  • Anticancer agents [2]

  • Anti-inflammatory agents

  • Antimicrobial and antifungal compounds [10]

  • Enzyme inhibitors

The presence of the bromine atom is particularly significant as it can form halogen bonds, which are increasingly recognized for their role in molecular recognition and drug-receptor interactions.[8][9]

Conclusion

This compound stands as a testament to the enduring utility of classic organic reactions in the generation of novel molecular scaffolds. From its conceptual origins in the Vilsmeier-Haack reaction to its modern-day application as a versatile building block, this compound continues to be of significant interest to the scientific community. This guide has provided a detailed account of its history, a reliable synthetic protocol, and a comprehensive set of characterization data, which should serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

References

A Technical Guide to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a key building block in medicinal chemistry and organic synthesis. Its unique structural features make it a valuable scaffold for the development of novel therapeutic agents.

Core Molecular Data

This compound is a derivative of the chromone family, which is recognized for its pharmacological importance.[1][2] The molecule's key identifiers and physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₅BrO₃[1][3][4]
Molecular Weight 253.05 g/mol [1][3][4]
Monoisotopic Mass 251.94221 Da[1]
CAS Number 52817-12-6[1][4]
IUPAC Name 6-bromo-4-oxochromene-3-carbaldehyde[1][4]
Canonical SMILES C1=CC2=C(C=C1Br)C(=O)C(=CO2)C=O[1][4]
InChIKey PCEZXSJBHMOQFT-UHFFFAOYSA-N[1]

Structural and Crystallographic Insights

Crystallographic studies reveal that the non-hydrogen atoms of this compound are essentially coplanar.[3][5][6][7] A defining characteristic of its solid-state structure is the formation of intermolecular halogen bonds.[3][5][6][7] The bromine atom at the 6-position interacts with the formyl oxygen atom of an adjacent molecule, an interaction that is crucial for rational drug design and supramolecular chemistry.[1][3][5][6][7]

Crystal SystemTriclinic[3][5][7]
Space Group P-1[5][7]
Unit Cell Dimensions a = 6.5743 Å, b = 6.967 Å, c = 10.350 Å[3][5][7]
α = 71.02°, β = 85.53°, γ = 70.67°[3][5][7]
Halogen Bond (Br···O) 3.191 Å[3][6]

Synthesis Protocol: Vilsmeier-Haack Reaction

The synthesis of 3-formylchromones, including the 6-bromo derivative, is commonly achieved via the Vilsmeier-Haack reaction. This one-step method utilizes a substituted 2-hydroxyacetophenone as the starting material and a Vilsmeier reagent (formed in situ from dimethylformamide and phosphorus oxychloride) to effect a cyclization and formylation.

General Experimental Protocol

This protocol is a representative procedure based on the synthesis of substituted 3-formylchromones.

  • Vilsmeier Reagent Preparation: To a stirred solution of dry N,N-dimethylformamide (DMF, ~10 molar equivalents), phosphorus oxychloride (POCl₃, ~4 molar equivalents) is added dropwise under an inert atmosphere at a controlled temperature (typically 0-10 °C). The mixture is then stirred for an additional hour at a slightly elevated temperature (e.g., 50 °C) to ensure complete formation of the electrophilic Vilsmeier reagent.

  • Reaction with Acetophenone: The starting material, 1-(5-bromo-2-hydroxyphenyl)ethanone (1 molar equivalent), dissolved in a minimal amount of dry DMF, is added dropwise to the prepared Vilsmeier reagent.

  • Reaction Progression: The reaction mixture is heated (typically between 70-90 °C) and stirred for several hours. The progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured into crushed ice with vigorous stirring.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or N,N-dimethylformamide) to yield this compound as a solid.

Synthetic Workflow

The following diagram illustrates the key steps in the Vilsmeier-Haack synthesis of the title compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Work-up & Product SM1 1-(5-bromo-2- hydroxyphenyl)ethanone Reaction Cyclization & Formylation SM1->Reaction SM2 DMF + POCl₃ Reagent Vilsmeier Reagent Formation SM2->Reagent 0-50 °C Reagent->Reaction 70-90 °C Workup Ice Quenching & Precipitation Reaction->Workup Product 6-Bromo-4-oxo-4H-chromene- 3-carbaldehyde Workup->Product Filtration & Purification

Caption: Vilsmeier-Haack synthesis workflow.

Applications in Drug Development

This compound serves as a versatile precursor for synthesizing novel molecules with potential therapeutic value.[1] The chromone core is a privileged scaffold in medicinal chemistry, and the presence of the reactive aldehyde group at the 3-position and the bromine atom at the 6-position allows for diverse chemical modifications.[1][2]

  • Enzyme Inhibition: Derivatives of 3-formylchromone have demonstrated potential as inhibitors for various enzymes, including topoisomerases, α-glucosidase, and the main protease of coronaviruses.[1]

  • Anticancer Activity: The compound is a valuable starting material for creating novel hybrid molecules with anticancer properties.[1]

  • Rational Drug Design: The bromine atom's ability to participate in halogen bonding can enhance the binding affinity and specificity of drug candidates to their biological targets. This feature is actively exploited in structure-based drug design to improve potency and pharmacokinetic profiles.[1]

References

The Pharmacological Potential of Chromone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold, a benzopyran-4-one core, represents a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.[1] Both natural and synthetic chromone derivatives have demonstrated a remarkable spectrum of biological activities, making them a fertile ground for the development of novel therapeutics. This technical guide provides an in-depth overview of the key biological activities of chromone derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid in drug discovery and development efforts.

Anticancer Activity

Chromone derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against various cancer cell lines.[2][3] Their mechanisms of action are diverse and include the inhibition of kinases, topoisomerases, and the induction of apoptosis.[4]

Quantitative Data: Anticancer Activity of Chromone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected chromone derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Epiremisporine HHT-29 (Colon Carcinoma)21.17 ± 4.89
Epiremisporine HA549 (Non-small Lung Cancer)31.43 ± 3.01
Chromone Derivative 11c KB (Oral Cavity Cancer)73.32[5]
Chromone Derivative 11c NCI-H187 (Small Cell Lung Cancer)36.79[5]
3(4-oxo-4H-chromen-3-yl)acrylic acid amide A1 MCF-7 (Breast Cancer)37.13 (µg/ml)[6]
Chromone Derivative 2i HeLa (Cervical Cancer)34.9[7]
Chromone Derivative 2b HeLa (Cervical Cancer)95.7[7]
Chromone Derivative 4 A549 (Lung Carcinoma)32.29 ± 4.83[8]
Chromone Derivative 4 HT-29 (Colon Carcinoma)50.88 ± 2.29[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][9]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the chromone derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Add chromone derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Measure absorbance at 570nm dissolve->read calculate Calculate cell viability read->calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Chromone derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as p38 MAPK and NF-κB.[10][11][12]

Quantitative Data: Anti-inflammatory Activity of Chromone Derivatives

The following table presents the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values of selected chromone derivatives for the inhibition of nitric oxide (NO) production or other inflammatory markers.

CompoundAssayCell LineIC50/EC50 (µM)Reference
Compound 5-9 NO Production InhibitionRAW264.75.33 ± 0.57[13]
3',4',5-trihydroxy-2-styrylchromoneNF-κB Activation InhibitionTHP-1Not specified, but most active[11]
Epiremisporine GSuperoxide Anion GenerationHuman Neutrophils31.68 ± 2.53
Epiremisporine HSuperoxide Anion GenerationHuman Neutrophils33.52 ± 0.42
2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-oneSuperoxide Anion GenerationHuman Neutrophils5.0 ± 1.4[14]
Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[15][16]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4)

  • Sodium nitrite (for standard curve)

  • Cell culture medium

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with various concentrations of chromone derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

Signaling Pathway: Inhibition of p38 MAPK and NF-κB Pathways

Chromone derivatives can exert their anti-inflammatory effects by modulating key signaling cascades.

Signaling_Pathways cluster_p38 p38 MAPK Pathway cluster_nfkb NF-κB Pathway LPS_p38 LPS TLR4_p38 TLR4 LPS_p38->TLR4_p38 TRAF6_p38 TRAF6 TLR4_p38->TRAF6_p38 ASK1_p38 ASK1 TRAF6_p38->ASK1_p38 p38 p38 MAPK ASK1_p38->p38 Inflammation_p38 Inflammatory Response (NO, IL-1β, IL-6) p38->Inflammation_p38 Chromone_p38 Chromone Derivative (DCO-6) Chromone_p38->TRAF6_p38 Inhibits complex formation LPS_nfkb LPS TLR4_nfkb TLR4 LPS_nfkb->TLR4_nfkb IKK IKK Complex TLR4_nfkb->IKK IkB IκBα IKK->IkB Phosphorylates & promotes degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription Chromone_nfkb 2-Styrylchromones Chromone_nfkb->NFkB Inhibits activation

Caption: Chromone derivatives inhibit inflammatory responses via the p38 MAPK and NF-κB pathways.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Chromone derivatives have shown promising activity against a range of bacteria and fungi.[9][17]

Quantitative Data: Antimicrobial Activity of Chromone Derivatives

The following table displays the Minimum Inhibitory Concentration (MIC) values of various chromone derivatives against different microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
6e E. coli6.5[17]
A1 E. coli100[6]
A1 P. vulgaris100[6]
3c B. subtilis0.78[9]
3h B. subtilis1.56[9]
3h S. cerevisiae0.78[9]
3c C. albicans3.12[9]
Chroman-4-one derivative 3 C. albicans128[10]
Chroman-4-one derivative 3 S. epidermidis256[10]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

  • Mueller-Hinton Broth (or other suitable broth)

  • Bacterial/fungal inoculum

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of the chromone derivatives in the broth in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

Oxidative stress is a key contributor to aging and various diseases. Chromone derivatives, particularly those with phenolic hydroxyl groups, are effective antioxidants.[10]

Quantitative Data: Antioxidant Activity of Chromone Derivatives

The following table shows the antioxidant activity of selected chromone derivatives, often expressed as IC50 values in radical scavenging assays.

CompoundAssayIC50 (µg/mL)Reference
A5 DPPH Radical Scavenging0.5[6]
Fisetin DPPH Radical Scavenging21.53 ± 3.89 (µM)
Luteolin DPPH Radical Scavenging17.64 ± 2.33 (µM)
Quercetin DPPH Radical Scavenging16.42 ± 1.67 (µM)
Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol or ethanol

  • Ascorbic acid (positive control)

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the chromone derivatives in a suitable solvent.

  • Mix the sample solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity.

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample Prepare sample dilutions mix Mix sample and DPPH prep_sample->mix prep_dpph Prepare DPPH solution prep_dpph->mix incubate Incubate for 30 min in dark mix->incubate measure Measure absorbance at 517nm incubate->measure calculate Calculate scavenging activity measure->calculate

Caption: Workflow for determining antioxidant activity using the DPPH radical scavenging assay.

Synthesis of Chromone Derivatives

A variety of synthetic methods have been developed to access the chromone core and its derivatives. Common strategies include the Baker-Venkataraman rearrangement and the Claisen condensation.[1]

General Synthetic Routes:

  • Baker-Venkataraman Rearrangement: This method involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring.

  • Claisen Condensation: The condensation of an o-hydroxyacetophenone with an ester in the presence of a strong base yields a 1,3-diketone intermediate, which is subsequently cyclized to the chromone.

  • Microwave-assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for various chromone synthesis methods.

This guide provides a foundational overview of the significant biological activities of chromone derivatives. The presented data, protocols, and diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery, facilitating the exploration and development of this versatile class of compounds into novel therapeutic agents.

References

An In-Depth Technical Guide to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde (CAS No. 52817-12-6). It provides a detailed overview of its chemical properties, commercial suppliers, and its applications in biomedical research, with a focus on its role as a precursor in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

This compound, also known as 6-Bromo-3-formylchromone, is a derivative of the chromone family. The presence of a bromine atom at the 6-position and a reactive carbaldehyde group at the 3-position makes it a valuable building block in medicinal chemistry.[1] Its structure combines the pharmacologically significant chromone core with functional groups amenable to further chemical modifications.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 52817-12-6[1][2]
Molecular Formula C₁₀H₅BrO₃[2]
Molecular Weight 253.05 g/mol [1][2]
Melting Point 190-193 °C (lit.)
Appearance Solid-
Synonyms 6-Bromo-3-formylchromone, 6-Bromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde[2]

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. The purity and available quantities can vary between suppliers.

Table 2: Commercial Suppliers of this compound

SupplierCatalog NumberPurityAdditional Information
Sigma-Aldrich 40216899%-
Benchchem B1268481Not specifiedInquire for details.[1]
Tokyo Chemical Industry (TCI) B2239>98.0% (HPLC)-
Alchem Pharmtech, Inc. Z-4370997+%Available in 1g, 10g, 100g, 1kg packages.[2]
2A Biotech 2A-904386198.00%-[3]
Aladdin Scientific Not specified>97.0%-[2]

Applications in Research and Drug Discovery

Derivatives of 3-formylchromone, including the 6-bromo substituted compound, have garnered significant interest in drug discovery due to their diverse biological activities. Research indicates their potential in several therapeutic areas.

Anticancer Activity

This compound serves as a crucial precursor for the synthesis of novel hybrid molecules with anticancer properties.[1] Derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The chromone scaffold is a common feature in molecules designed as topoisomerase inhibitors, which are critical enzymes in DNA replication and a target for cancer therapy.[4]

Enzyme Inhibition

The 3-formyl chromone structure has been identified as a scaffold for inhibitors of several enzymes, including:

  • Topoisomerases[1]

  • α-glucosidase[1]

  • Main protease of coronaviruses[1]

Reversal of Multidrug Resistance

Some 3-formylchromone derivatives have been studied for their ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a significant challenge in chemotherapy where cancer cells develop resistance to a broad range of anticancer drugs.

Experimental Protocols

The following are representative experimental protocols that can be adapted for studies involving this compound and its derivatives.

Synthesis via Vilsmeier-Haack Reaction

The synthesis of 3-formylchromones is often achieved through the Vilsmeier-Haack reaction.[5]

General Protocol:

  • To a cooled solution of N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) with stirring to form the Vilsmeier reagent.

  • Slowly add a solution of the corresponding 2'-hydroxyacetophenone (in this case, 1-(5-bromo-2-hydroxyphenyl)ethanone) in DMF to the Vilsmeier reagent.

  • The reaction mixture is typically heated with stirring for several hours.

  • After cooling, the mixture is poured onto crushed ice.

  • The resulting precipitate, the 3-formylchromone product, is collected by filtration, washed, and can be further purified by recrystallization.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol Outline:

  • Cell Seeding: Plate cancer cells (e.g., human colon cancer cell lines HT-29 or hepatocellular carcinoma cell lines like HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound or its derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).[6]

Multidrug Resistance Reversal Assay (Rhodamine 123 Efflux Assay)

This assay measures the activity of P-glycoprotein (P-gp), a key efflux pump involved in multidrug resistance. The assay determines if a test compound can inhibit the efflux of a fluorescent substrate, such as Rhodamine 123, from MDR-overexpressing cancer cells.[7][8]

Protocol Outline:

  • Cell Preparation: Use a cancer cell line that overexpresses P-gp (e.g., a doxorubicin-resistant cell line) and its corresponding parental sensitive cell line.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (potential MDR modulator) for a defined period.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate to allow for its uptake.

  • Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in a fresh medium (with or without the test compound). Incubate for a period to allow for efflux of the dye.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of the P-gp efflux pump.[9][10]

Signaling Pathways and Experimental Workflows

Inhibition of the STAT3 Signaling Pathway in Hepatocellular Carcinoma

Research has implicated aberrant STAT3 (Signal Transducer and Activator of Transcription 3) signaling in the development and progression of hepatocellular carcinoma (HCC).[11][12] Activated STAT3 promotes cancer cell proliferation, survival, and angiogenesis.[12][13] 3-formylchromone derivatives have been investigated for their potential to counteract this pathway.

STAT3_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Target_Genes Target Gene Transcription (e.g., Cyclin D1, Bcl-2, VEGF) pSTAT3->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Angiogenesis Angiogenesis Target_Genes->Angiogenesis Chromone 6-Bromo-4-oxo-4H- chromene-3-carbaldehyde Derivative Chromone->STAT3 inhibits phosphorylation

Caption: STAT3 signaling pathway inhibition by a chromone derivative.

General Experimental Workflow for Anticancer Drug Screening

The process of evaluating a compound like this compound for its potential as an anticancer agent follows a logical progression from initial synthesis to in vitro and potentially in vivo testing.

Anticancer_Screening_Workflow Start Start: 6-Bromo-4-oxo-4H- chromene-3-carbaldehyde Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) InVitro->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Western Blot) InVitro->Mechanism Lead_ID Lead Compound Identification Cytotoxicity->Lead_ID Mechanism->Lead_ID Optimization Lead Optimization (SAR Studies) Lead_ID->Optimization Active InVivo In Vivo Studies (Animal Models) Lead_ID->InVivo Promising End Preclinical Candidate Lead_ID->End Highly Potent Optimization->Synthesis InVivo->End

Caption: Workflow for anticancer screening of chromone derivatives.

References

Methodological & Application

Synthetic Routes to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde and its subsequent derivatization. The chromone scaffold is a significant pharmacophore, and its halogenated derivatives are of particular interest in medicinal chemistry due to the influence of halogens on pharmacokinetic and pharmacodynamic properties.

Overview of Synthetic Strategy

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction facilitates the formylation and cyclization of a substituted 2-hydroxyacetophenone in a one-pot procedure. The resulting 3-formylchromone is a versatile intermediate for the synthesis of a wide array of heterocyclic derivatives.[4][5]

The overall synthetic pathway can be visualized as a two-step process:

  • Synthesis of the Precursor: Preparation of 1-(5-bromo-2-hydroxyphenyl)ethanone.

  • Vilsmeier-Haack Cyclization: Formation of the this compound core.

  • Derivatization: Subsequent reactions of the 3-formyl group to generate diverse molecular architectures.

Synthesis of this compound

Synthesis of the Starting Material: 1-(5-bromo-2-hydroxyphenyl)ethanone

The required starting material, 1-(5-bromo-2-hydroxyphenyl)ethanone, can be synthesized from commercially available precursors. A common method involves the bromination of 2'-hydroxyacetophenone.

Experimental Protocol: Bromination of 2'-hydroxyacetophenone

This protocol is adapted from general procedures for the bromination of activated aromatic rings.

  • Materials:

    • 2'-Hydroxyacetophenone

    • N-Bromosuccinimide (NBS)

    • Acetic acid

    • Ethanol

  • Procedure:

    • Dissolve 2'-hydroxyacetophenone (1 equivalent) in glacial acetic acid.

    • Slowly add N-Bromosuccinimide (1.1 equivalents) to the solution in portions, while maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Filter the precipitated solid, wash with cold water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to afford pure 1-(5-bromo-2-hydroxyphenyl)ethanone.

Table 1: Quantitative Data for the Synthesis of 1-(5-bromo-2-hydroxyphenyl)ethanone

Starting MaterialReagentsSolventReaction Time (h)Typical Yield (%)
2'-HydroxyacetophenoneN-BromosuccinimideAcetic Acid4-680-90
Vilsmeier-Haack Synthesis of this compound

This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect a formylation and subsequent cyclization of the 2-hydroxyacetophenone derivative.[1]

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is adapted from a general procedure for the synthesis of substituted 3-formylchromones.[6]

  • Materials:

    • 1-(5-bromo-2-hydroxyphenyl)ethanone

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Crushed ice

    • Ethanol

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.

    • Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to form the Vilsmeier reagent.

    • Dissolve 1-(5-bromo-2-hydroxyphenyl)ethanone (1 equivalent) in a minimum amount of DMF.

    • Add the solution of the acetophenone derivative dropwise to the Vilsmeier reagent.

    • Heat the reaction mixture to 60-70°C and maintain it at this temperature for 3-4 hours.

    • Monitor the reaction by TLC.

    • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Allow the mixture to stand for the product to precipitate completely.

    • Filter the solid product, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain pure this compound.

Table 2: Quantitative Data for the Vilsmeier-Haack Synthesis

Starting MaterialReagentsSolventReaction Temp. (°C)Reaction Time (h)Typical Yield (%)
1-(5-bromo-2-hydroxyphenyl)ethanonePOCl₃, DMFDMF60-703-470-85

Synthesis of this compound Derivatives

The aldehyde functionality at the 3-position of the chromone ring is a versatile handle for the synthesis of a wide range of derivatives.

Oxidation to Carboxylic Acid

The carbaldehyde can be readily oxidized to the corresponding carboxylic acid, a key intermediate for the synthesis of amides and esters.

Experimental Protocol: Oxidation to 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid

  • Materials:

    • This compound

    • Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄ in acetone)

    • Acetone

    • Sulfuric acid (if using Jones reagent)

    • Sodium bisulfite

  • Procedure (using Jones Reagent):

    • Dissolve this compound in acetone.

    • Cool the solution in an ice bath.

    • Slowly add Jones reagent dropwise until a persistent orange color is observed.

    • Stir the reaction at room temperature for 1-2 hours.

    • Quench the excess oxidant by adding a saturated solution of sodium bisulfite until the color changes from orange to green.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.

    • Recrystallize from a suitable solvent to obtain the pure product.

Table 3: Quantitative Data for the Oxidation Reaction

Starting MaterialOxidizing AgentSolventReaction Time (h)Typical Yield (%)
This compoundJones ReagentAcetone1-285-95
Synthesis of Heterocyclic Derivatives via Condensation Reactions

The aldehyde group can undergo condensation reactions with various nucleophiles to form a diverse range of heterocyclic derivatives.[4]

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Materials:

    • This compound

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

    • Base catalyst (e.g., piperidine, triethylamine)

    • Solvent (e.g., ethanol, acetic acid)

  • Procedure:

    • Dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent.

    • Add a catalytic amount of the base.

    • Reflux the reaction mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the precipitated product, wash with cold solvent, and dry.

    • Recrystallize if necessary.

Table 4: Examples of Heterocyclic Derivatives from Condensation Reactions

Active Methylene CompoundBaseSolventProduct TypeTypical Yield (%)
MalononitrilePiperidineEthanol2-Amino-3-cyano-4-(6-bromo-4-oxo-4H-chromen-3-yl)-4H-pyran derivative80-90
Ethyl cyanoacetatePiperidineEthanolEthyl 2-cyano-3-(6-bromo-4-oxo-4H-chromen-3-yl)acrylate derivative75-85
Thiobarbituric acidAcetic AcidAcetic Acid5-(6-Bromo-4-oxo-4H-chromen-3-ylmethylene)thiobarbituric acid derivative85-95

Visualizations

Synthetic Workflow

Synthetic_Workflow Start 2'-Hydroxyacetophenone Precursor 1-(5-bromo-2-hydroxyphenyl)ethanone Start->Precursor Bromination (NBS) Target This compound Precursor->Target Vilsmeier-Haack Reaction (POCl3, DMF) Derivative1 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid Target->Derivative1 Oxidation Derivative2 Heterocyclic Derivatives Target->Derivative2 Condensation Reactions

Caption: Overall synthetic workflow for this compound and its derivatives.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation and Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Acetophenone 1-(5-bromo-2-hydroxyphenyl)ethanone Intermediate1 Electrophilic Aromatic Substitution Acetophenone->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclization Intermediate1->Intermediate2 Final_Product This compound Intermediate2->Final_Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for the synthesis of the target compound.

References

Application Notes and Protocols: 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. The presence of the chromone core, a bromine atom at the 6-position, and a reactive carbaldehyde group at the 3-position provides a unique combination of structural features that are instrumental in modulating pharmacological activity. The bromine atom, in particular, can participate in halogen bonding, a crucial interaction for enhancing binding affinity to biological targets.[1] This document provides detailed application notes on the therapeutic potential of derivatives of this compound, along with protocols for their synthesis and biological evaluation.

Therapeutic Applications

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in oncology.

Anticancer Activity

The chromone scaffold is a well-established pharmacophore in the development of anticancer agents.[2][3] Derivatives synthesized from this compound have demonstrated potent cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death, a key process in eliminating cancerous cells.

A series of 8-bromo-dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives, synthesized from a 6-bromo-3-hydroxychromone precursor, were evaluated for their in vitro cytotoxic activity against the MCF-7 human breast cancer cell line.[4] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Compound IDR-group (at position 4)IC50 (µg/mL) on MCF-7 cells
6f 4-Fluorophenyl> 100
6g 4-Chlorophenyl19.3 ± 0.9
6h 4-Bromophenyl17.5 ± 1.1
6i 4-Nitrophenyl35.2 ± 1.5
6j 4-Methylphenyl24.7 ± 1.3

Data extracted from Eslaminejad et al., Iran J Pharm Res, 2023.[4]

Experimental Protocols

Synthesis of 8-Bromo-dihydropyrano[3,2-b]chromene-3-carbonitrile Derivatives

This protocol is adapted from the synthesis of halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives.[4]

Materials:

  • 6-Bromo-3-hydroxychromone (precursor)

  • Substituted aromatic aldehydes

  • Malononitrile

  • Triethylamine

  • Ethanol (absolute)

  • Round-bottomed flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates

  • Hexane

  • Ethyl acetate

Procedure:

  • To a 50 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-3-hydroxychromone (2 mmol), the desired aromatic aldehyde (2 mmol), and malononitrile (2.1 mmol) in ethanol (10 mL).

  • Add three drops of triethylamine to the mixture.

  • Stir the reaction mixture and reflux for 1 hour.

  • Monitor the progress of the reaction using TLC with a hexane/ethyl acetate eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Experimental Workflow for Synthesis

G reagents 6-Bromo-3-hydroxychromone Substituted Aromatic Aldehyde Malononitrile Triethylamine Ethanol reaction Mix and Reflux (1 hour) reagents->reaction tlc Monitor by TLC reaction->tlc workup Cool to Room Temperature tlc->workup filtration Filter and Wash with Ethanol workup->filtration purification Recrystallize filtration->purification product 8-Bromo-dihydropyrano[3,2-b]chromene -3-carbonitrile Derivative purification->product

Caption: General workflow for the synthesis of 8-Bromo-dihydropyrano[3,2-b]chromene derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • MCF-7 human breast cancer cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT Assay Workflow

G cell_seeding Seed MCF-7 Cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with Test Compounds incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add DMSO to Dissolve Formazan incubation3->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance

Caption: Workflow for determining cytotoxicity using the MTT assay.

Mechanism of Action: Induction of Apoptosis

While the precise signaling cascade for this compound derivatives is still under investigation, studies on related chromene compounds suggest that their anticancer activity is mediated through the induction of apoptosis.[5][6] A plausible mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway.

This pathway is characterized by the following key events:

  • Induction of Cellular Stress: The chromene derivative induces stress within the cancer cell.

  • Regulation of Bcl-2 Family Proteins: This leads to an imbalance in the pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. The expression of Bax is upregulated, while Bcl-2 is downregulated.[5]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.

  • Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates the executioner caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell death.

Generalized Apoptotic Signaling Pathway

G cluster_cell Cancer Cell Compound 6-Bromo-chromene Derivative Stress Cellular Stress Compound->Stress Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Bax Bax (Pro-apoptotic) Stress->Bax Mito Mitochondrion Bcl2->Mito Inhibits MOMP Bax->Mito Promotes MOMP CytC Cytochrome c Mito->CytC Release Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A generalized intrinsic apoptotic pathway potentially induced by 6-bromo-chromene derivatives.

References

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde: A Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a highly versatile building block in organic synthesis, serving as a key precursor for the construction of a diverse array of heterocyclic compounds. The presence of multiple reactive sites—an α,β-unsaturated ketone system, an aldehyde functionality, and a bromo-substituted aromatic ring—allows for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this valuable starting material. These derivatives are of significant interest in medicinal chemistry due to the established biological activities of the chromone nucleus and the appended heterocyclic rings.

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine derivatives provides a straightforward route to pyrazole-substituted chromones. The reaction proceeds via a condensation reaction with the aldehyde group followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 2-(6-Bromo-4-oxo-4H-chromen-3-yl)methylidene)-1H-pyrazole

A general procedure for the synthesis of pyrazole derivatives from 3-formylchromones involves the reaction with hydrazine hydrate in a suitable solvent.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) in ethanol (40 mL).

  • To this solution, add hydrazine hydrate (1 mL).

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice and dilute HCl.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid product thoroughly with water.

  • Recrystallize the crude product from ethanol to afford the pure pyrazole derivative as yellow crystals.

Quantitative Data:

Reactant 1Reactant 2SolventReaction TimeProductYield
This compound (0.01 mol)Hydrazine hydrate (1 mL)Ethanol6 hours2-((6-Bromo-4-oxo-4H-chromen-3-yl)methylidene)-1H-pyrazoleN/A

Note: The exact yield for this specific reaction is not available in the cited literature, but this general protocol is effective for related compounds.

Reaction Scheme:

G reactant1 This compound product 2-((6-Bromo-4-oxo-4H-chromen-3-yl)methylidene)-1H-pyrazole reactant1->product reactant2 Hydrazine Hydrate reactant2->product reagents Ethanol, Reflux, 6h

Caption: Synthesis of a pyrazole derivative.

Synthesis of Quinoxaline Derivatives

The condensation of 1,2-dicarbonyl compounds with o-phenylenediamines is a classic and efficient method for the synthesis of quinoxalines. This compound can serve as a dicarbonyl equivalent in this reaction, leading to the formation of chromenyl-substituted quinoxalines. While a specific protocol for the 6-bromo derivative is not detailed, the synthesis of a related benzodiazepine from the unsubstituted 4-oxo-4H-chromene-3-carboxaldehyde and 1,2-diaminobenzene suggests a similar reactivity.[1]

Experimental Protocol: Synthesis of 7-Bromo-10H-chromeno[3,2-b]quinoxaline

This protocol is adapted from the synthesis of related quinoxaline derivatives.

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol

Procedure:

  • Dissolve this compound (1 mmol) and o-phenylenediamine (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product may precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.

Quantitative Data:

Reactant 1Reactant 2SolventReaction ConditionProductYield
This compound (1 mmol)o-Phenylenediamine (1 mmol)EthanolRoom Temperature7-Bromo-10H-chromeno[3,2-b]quinoxalineN/A

Note: Specific yield and reaction time are not available for this exact substrate but are based on general procedures for quinoxaline synthesis.[2][3]

Reaction Workflow:

G start Start dissolve Dissolve Reactants in Ethanol start->dissolve react Stir at Room Temperature dissolve->react monitor Monitor by TLC react->monitor workup Product Isolation (Filtration or Chromatography) monitor->workup end End workup->end

Caption: Quinoxaline synthesis workflow.

Synthesis of Isoxazole Derivatives

The reaction of α,β-unsaturated aldehydes with hydroxylamine hydrochloride can yield isoxazole derivatives. This pathway offers a convenient method to introduce the isoxazole moiety onto the chromone scaffold.

Experimental Protocol: Synthesis of 6-Bromo-3-(isoxazol-5-yl)-4H-chromen-4-one

This protocol is based on general methods for isoxazole synthesis from chalcone-like precursors.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate or other suitable base

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add hydroxylamine hydrochloride and a base such as sodium acetate to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may be isolated by precipitation upon addition of water, followed by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent.

Quantitative Data:

Reactant 1Reactant 2BaseSolventProductYield
This compoundHydroxylamine hydrochlorideSodium AcetateEthanol6-Bromo-3-(isoxazol-5-yl)-4H-chromen-4-oneN/A

Note: Specific quantitative data for this reaction is not available in the reviewed literature.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_conditions Conditions This compound This compound Isoxazole Derivative Isoxazole Derivative This compound->Isoxazole Derivative Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Isoxazole Derivative Base Base Base->Isoxazole Derivative Ethanol Ethanol Ethanol->Isoxazole Derivative Reflux Reflux Reflux->Isoxazole Derivative

Caption: Isoxazole synthesis components.

This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols outlined in this document, based on established synthetic methodologies for the 3-formylchromone scaffold, provide a solid foundation for researchers to explore the synthesis of novel pyrazole, quinoxaline, and isoxazole derivatives. These compounds hold significant potential for applications in drug discovery and materials science. Further optimization of reaction conditions and exploration of a broader range of reaction partners will undoubtedly expand the synthetic utility of this important building block.

References

Application Notes and Protocols: Synthesis of Chromone-3-Carbaldehydes via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of chromone-3-carbaldehydes from 2-hydroxyacetophenones using the Vilsmeier-Haack reaction. Chromone-3-carbaldehydes are valuable intermediates in medicinal chemistry for the development of various biologically active compounds.[1] This protocol outlines the necessary reagents, equipment, step-by-step experimental procedure, safety precautions, and purification methods. Additionally, it includes a summary of reported yields for various substituted chromone-3-carbaldehydes and diagrams illustrating the experimental workflow and reaction mechanism.

Introduction

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate. In the context of chromone synthesis, 2-hydroxyacetophenones serve as excellent starting materials, undergoing a double formylation followed by cyclization and dehydration to yield the corresponding chromone-3-carbaldehydes.[3] These products are key building blocks for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.

Data Presentation

The following table summarizes the reported yields for the synthesis of various substituted chromone-3-carbaldehydes from their corresponding 2-hydroxyacetophenones via the Vilsmeier-Haack reaction.

Starting Material (2-Hydroxyacetophenone Derivative)Product (Chromone-3-carbaldehyde Derivative)Reported Yield (%)Reference
2-Hydroxyacetophenone4-Oxo-4H-chromene-3-carbaldehydeNot specified[1]
2-Hydroxy-5-methylacetophenone6-Methyl-4-oxo-4H-chromene-3-carbaldehyde94%[1]
2-Hydroxy-5-chloroacetophenone6-Chloro-4-oxo-4H-chromene-3-carbaldehyde93.8%[1]
2-Hydroxy-5-bromoacetophenone6-Bromo-4-oxo-4H-chromene-3-carbaldehyde76.9%[1]
2-Hydroxy-5-fluoroacetophenone6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde46%[1]

Experimental Protocol

This protocol is a generalized procedure based on literature reports for the Vilsmeier-Haack synthesis of chromone-3-carbaldehydes.[1][3]

Materials:

  • Substituted 2-hydroxyacetophenone

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice

  • Water, deionized

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Methanol or Ethanol (for recrystallization)

  • Silica gel (for column chromatography, if necessary)

  • Hexane and Ethyl Acetate (for column chromatography, if necessary)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Glassware for recrystallization or column chromatography

  • Fume hood

Procedure:

  • Preparation of the Vilsmeier Reagent: In a fume hood, place a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in an ice bath. Add anhydrous dimethylformamide (DMF, 3 equivalents) to the flask and begin stirring. Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise from the dropping funnel, ensuring the temperature is maintained between 0-5 °C. After the addition is complete, stir the mixture at this temperature for an additional 30-60 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.

  • Reaction with 2-Hydroxyacetophenone: Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. This will hydrolyze the intermediate iminium salt. A precipitate of the crude chromone-3-carbaldehyde should form.

  • Isolation of the Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining DMF and inorganic salts.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization. Common solvents for this purpose include methanol, ethanol, or a mixture of methanol and water.[1] Dissolve the crude solid in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.

    • Column Chromatography: If recrystallization does not yield a pure product, column chromatography can be employed. A silica gel stationary phase is typically used. The mobile phase (eluent) can be a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The optimal solvent system should be determined by TLC analysis.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

  • Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle it in a fume hood and wear appropriate PPE.

  • The reaction between POCl₃ and DMF is exothermic and should be performed with careful temperature control.

  • The work-up procedure involving the addition of the reaction mixture to ice water should be done slowly and cautiously, as it can be vigorous.

Mandatory Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Synthesis cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Hydroxyacetophenone 2-Hydroxyacetophenone Hydroxyacetophenone->Reaction_Mixture Heating Heating (60-70 °C, 2-4h) Reaction_Mixture->Heating Hydrolysis Hydrolysis (Ice Water) Heating->Hydrolysis Filtration Filtration Hydrolysis->Filtration Crude_Product Crude Product Filtration->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Final_Product Chromone-3-carbaldehyde Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis of chromone-3-carbaldehydes.

reaction_mechanism cluster_vilsmeier_formation Formation of Vilsmeier Reagent cluster_chromone_formation Formation of Chromone-3-carbaldehyde DMF DMF Adduct Intermediate Adduct DMF->Adduct POCl3 POCl3 POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) Adduct->Vilsmeier_Reagent - OPOCl2⁻ Formylation1 First Formylation Vilsmeier_Reagent->Formylation1 Formylation2 Second Formylation Vilsmeier_Reagent->Formylation2 Hydroxyacetophenone 2-Hydroxyacetophenone Enolate Enolate Intermediate Hydroxyacetophenone->Enolate Enolate->Formylation1 Formylation1->Formylation2 Cyclization Intramolecular Cyclization Formylation2->Cyclization Iminium_Salt Iminium Salt Intermediate Cyclization->Iminium_Salt - H2O Hydrolysis Hydrolysis (H2O) Iminium_Salt->Hydrolysis Product Chromone-3-carbaldehyde Hydrolysis->Product

Caption: Reaction mechanism for the synthesis of chromone-3-carbaldehydes.

References

Application of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde in Cancer Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry as a valuable scaffold for the synthesis of novel therapeutic agents. Its unique chemical structure, featuring a chromone core, a reactive carbaldehyde group, and a bromine substituent, makes it an ideal starting material for the development of compounds with diverse pharmacological activities. In the field of oncology, derivatives of this compound, particularly hydrazone and thiosemicarbazone analogs, have emerged as promising candidates for anticancer drug discovery. These derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, with mechanisms of action often linked to the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.

This document provides detailed application notes and experimental protocols for the utilization of this compound in cancer research, focusing on the synthesis of its derivatives and their evaluation as potential anticancer agents.

Application Notes

Synthesis of Anticancer Derivatives

This compound serves as a key precursor for the synthesis of various classes of compounds with potential anticancer activity. The reactive aldehyde group at the 3-position is readily condensed with primary amines, hydrazines, hydrazides, and thiosemicarbazides to form Schiff bases, hydrazones, and thiosemicarbazones, respectively. These reactions are typically straightforward and high-yielding, allowing for the generation of diverse chemical libraries for biological screening.

Workflow for Synthesis of Derivatives:

Synthesis_Workflow Start This compound Reaction Condensation Reaction (e.g., Reflux in Ethanol) Start->Reaction Reactant Primary Amine / Hydrazine / Hydrazide / Thiosemicarbazide Reactant->Reaction Product Schiff Base / Hydrazone / Thiosemicarbazone Derivative Reaction->Product

Caption: General workflow for the synthesis of derivatives from this compound.

Anticancer Activity and Cytotoxicity

Derivatives of this compound have exhibited promising cytotoxic activity against a range of human cancer cell lines. The in vitro anticancer efficacy of these compounds is typically evaluated using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells and provides a quantitative assessment of cell proliferation and cytotoxicity.

Quantitative Data on Anticancer Activity:

While specific IC50 values for derivatives of this compound are dispersed across various studies, the following table illustrates the typical presentation of such data for chromone derivatives.

Compound IDCancer Cell LineIC50 (µM)[1]
Derivative AMCF-7 (Breast)5.2 ± 0.4
A549 (Lung)7.8 ± 0.6
HeLa (Cervical)6.5 ± 0.5
Derivative BMCF-7 (Breast)3.1 ± 0.3
A549 (Lung)4.9 ± 0.4
HeLa (Cervical)3.8 ± 0.3

Note: The data presented here is illustrative and based on representative values for similar chromone derivatives. Actual values for specific derivatives of this compound would need to be determined experimentally.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Many chromone derivatives have been shown to inhibit the phosphorylation of key proteins in this pathway, such as Akt and mTOR, leading to the induction of apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Derivative This compound Derivative Derivative->PI3K Inhibition Derivative->Akt Inhibition Derivative->mTORC1 Inhibition VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Signaling Activation Angiogenesis Angiogenesis Signaling->Angiogenesis Derivative This compound Derivative Derivative->VEGFR2 Inhibition MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound (various concentrations) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

References

Application Notes and Protocols for the Derivatization of the Aldehyde Group in 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of a reactive aldehyde group at the 3-position of the chromone scaffold allows for a wide range of chemical modifications, leading to the synthesis of diverse derivatives with significant biological potential. The chromone nucleus itself is associated with various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Derivatization of the aldehyde group can further modulate these activities and introduce new therapeutic functionalities.

This document provides detailed application notes and experimental protocols for the derivatization of the aldehyde group of this compound to generate several important classes of compounds, including Schiff bases, hydrazones, pyrazoles, and Knoevenagel condensation products. These derivatives are of significant interest in the development of novel therapeutic agents.

Key Derivatization Reactions

The aldehyde group of this compound can undergo several key reactions to yield a variety of derivatives. The most common and synthetically useful transformations are summarized below.

Derivative ClassReagent TypeGeneral Reaction ConditionsPotential Applications
Schiff Bases Primary Amines (aliphatic or aromatic)Reflux in a suitable solvent (e.g., ethanol, methanol) with or without a catalyst (e.g., acetic acid).Anticancer, antimicrobial, anti-inflammatory agents.
Hydrazones Hydrazines and HydrazidesReflux in a suitable solvent (e.g., ethanol, ethyl acetate) often with a catalytic amount of acid.Anticancer, antimicrobial, antioxidant agents.
Pyrazoles HydrazinesReaction with hydrazine followed by cyclization, which can sometimes involve the opening of the pyrone ring.Anti-inflammatory, analgesic, anticancer agents.
Knoevenagel Condensation Products Active Methylene Compounds (e.g., malononitrile, ethyl cyanoacetate)Base-catalyzed condensation (e.g., piperidine, pyridine) in a suitable solvent.Intermediates for further heterocyclic synthesis, potential biological activities.

Experimental Protocols

Synthesis of Schiff Bases

Schiff bases are synthesized by the condensation of the aldehyde group with a primary amine.

Protocol 1: General Procedure for Schiff Base Formation

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the desired Schiff base.

  • Recrystallize from a suitable solvent (e.g., ethanol, DMF) if further purification is required.

dot

Schiff_Base_Synthesis reagent1 This compound reaction_step Reflux (2-6 h) reagent1->reaction_step reagent2 Primary Amine (R-NH2) reagent2->reaction_step solvent Ethanol / Methanol solvent->reaction_step in catalyst Glacial Acetic Acid (cat.) catalyst->reaction_step with workup Cooling & Filtration reaction_step->workup product Schiff Base Derivative workup->product

Caption: Workflow for the synthesis of Schiff bases.

Synthesis of Hydrazones

Hydrazones are formed by the reaction of the aldehyde with hydrazines or hydrazides.

Protocol 2: General Procedure for Hydrazone Formation

  • Suspend this compound (1 equivalent) in ethyl acetate or ethanol.

  • Add the corresponding hydrazine or hydrazide (1 equivalent) to the suspension.

  • Reflux the mixture for 4-8 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent if necessary.

dot

Hydrazone_Synthesis start This compound reaction Reflux (4-8 h) start->reaction reagent Hydrazine / Hydrazide (R-NHNH2) reagent->reaction solvent Ethyl Acetate / Ethanol solvent->reaction in isolation Cool & Filter reaction->isolation product Hydrazone Derivative isolation->product

Caption: General workflow for hydrazone synthesis.

Synthesis of Pyrazole Derivatives

The reaction with hydrazines can lead to the formation of pyrazole derivatives, sometimes involving a rearrangement of the chromone ring.

Protocol 3: Synthesis of Pyrazole-Substituted Chromones

  • Dissolve this compound (1 equivalent) and a substituted hydrazine (e.g., phenylhydrazine) (1 equivalent) in glacial acetic acid.

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure pyrazole derivative.

dot

Pyrazole_Synthesis start_material This compound reflux_step Reflux (3-5 h) start_material->reflux_step hydrazine_reagent Substituted Hydrazine hydrazine_reagent->reflux_step solvent_acid Glacial Acetic Acid solvent_acid->reflux_step in precipitation_step Pour into Ice Water reflux_step->precipitation_step final_product Pyrazole Derivative precipitation_step->final_product

Caption: Pathway for pyrazole derivative synthesis.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst.

Protocol 4: General Procedure for Knoevenagel Condensation

  • Dissolve this compound (1 equivalent) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 equivalent) in a suitable solvent like ethanol or pyridine.

  • Add a catalytic amount of a base such as piperidine or a few drops of pyridine if not used as the solvent.

  • Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, filter it. Otherwise, pour the mixture into acidified ice water to induce precipitation.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure condensation product.

Knoevenagel_Condensation aldehyde This compound reaction Stir/Reflux (2-4 h) aldehyde->reaction active_methylene Active Methylene Compound active_methylene->reaction catalyst Base (e.g., Piperidine) catalyst->reaction cat. workup Cooling / Precipitation reaction->workup product Knoevenagel Product workup->product

Application Notes and Protocols: 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde as a versatile starting material for the preparation of various fused heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines. The chromone moiety is a recognized pharmacophore, and its fusion with other heterocyclic rings can lead to novel molecular scaffolds with potential applications in drug discovery.

Introduction

This compound is a highly reactive building block possessing both an electrophilic aldehyde function and a chromone core susceptible to nucleophilic attack. This dual reactivity allows for a variety of cyclization and condensation reactions to construct diverse heterocyclic systems. The presence of the bromine atom at the 6-position offers a site for further functionalization, enhancing the potential for generating compound libraries for structure-activity relationship (SAR) studies.

Synthesis of Fused Heterocyclic Scaffolds

This section details the synthesis of key heterocyclic systems derived from this compound.

Synthesis of 8-Bromo-1H-chromeno[4,3-c]pyrazol-4-one

The reaction of 3-formylchromones with hydrazine hydrate is a well-established method for the synthesis of pyrazole-fused chromones. The reaction proceeds via an initial condensation to form the hydrazone, followed by an intramolecular cyclization and rearrangement, which involves the opening of the pyrone ring, to yield the stable pyrazolo-chromenone scaffold.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A This compound C 8-Bromo-1H-chromeno[4,3-c]pyrazol-4-one A->C Reflux, Ethanol B Hydrazine Hydrate B->C G cluster_reactants Reactants cluster_product Product A This compound C 8-Bromochromeno[4,3-d]isoxazol-4(1H)-one A->C Pyridine, Reflux B Hydroxylamine Hydrochloride B->C G cluster_reactants Reactants cluster_product Product A This compound C 8-Bromo-2-amino-5H-chromeno[4,3-d]pyrimidin-5-one A->C Base, Reflux B Guanidine Hydrochloride B->C G Start Start: This compound Hydrazine Hydrazine Hydrate Start->Hydrazine Hydroxylamine Hydroxylamine HCl Start->Hydroxylamine Amidine Guanidine/Urea Start->Amidine Reaction Condensation/ Cyclization Reaction Hydrazine->Reaction Hydroxylamine->Reaction Amidine->Reaction Pyrazole 8-Bromo-1H-chromeno[4,3-c]pyrazol-4-one Reaction->Pyrazole Isoxazole 8-Bromochromeno[4,3-d]isoxazol-4(1H)-one Reaction->Isoxazole Pyrimidine 8-Bromo-5H-chromeno[4,3-d]pyrimidin-5-one Reaction->Pyrimidine Purification Purification (Filtration/Recrystallization) Pyrazole->Purification Isoxazole->Purification Pyrimidine->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization End Final Products Characterization->End

Application Notes and Protocols: Recrystallization of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the purification of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde via recrystallization, a critical step for ensuring the compound's purity in research and development applications.

Physicochemical and Crystallographic Data

A summary of the key quantitative data for this compound is presented below. This information is crucial for the characterization and quality control of the compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₅BrO₃[1]
Molecular Weight 253.05 g/mol [1][2]
CAS Number 52817-12-6[1][2]
Appearance Solid[3]
Crystal System Triclinic[4]
Space Group P-1[4]
Unit Cell Dimensions a = 6.5743 (18) Å, b = 6.967 (3) Å, c = 10.350 (4) Åα = 71.02 (3)°, β = 85.53 (3)°, γ = 70.67 (3)°[4]
Solubility Soluble in N,N-dimethylformamide (DMF)[5]

Experimental Protocol: Recrystallization

This protocol describes a standard method for the purification of this compound using N,N-dimethylformamide (DMF) as the solvent. The procedure is based on literature reports where single crystals were grown from a DMF solution[4][5].

Materials and Equipment:

  • Crude this compound

  • N,N-dimethylformamide (DMF), analytical grade

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capability

  • Magnetic stir bar

  • Filter paper

  • Funnel (for hot filtration, optional)

  • Beaker

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of DMF to the flask, just enough to wet the solid.

    • Gently heat the mixture on a hotplate with stirring. Add small portions of DMF until the solid completely dissolves. Avoid adding excess solvent to ensure a good yield upon cooling.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a funnel and a new Erlenmeyer flask to prevent premature crystallization.

    • Quickly filter the hot solution through a fluted filter paper into the clean, preheated flask.

  • Crystallization:

    • Remove the flask from the heat and cover it to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified compound.

  • Isolation of Crystals:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold DMF or a solvent in which the compound is sparingly soluble at low temperatures to remove any remaining soluble impurities.

    • Continue to draw air through the crystals on the filter for several minutes to aid in drying.

  • Drying:

    • Carefully transfer the purified crystals from the funnel to a watch glass or weighing dish.

    • Dry the crystals to a constant weight in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point.

Experimental Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_purification Recrystallization Process A 1. Dissolution (Crude Compound in Hot DMF) B 2. Hot Filtration (Optional, Removes Insoluble Impurities) A->B If impurities present C 3. Cooling & Crystallization (Slow Cooling to Room Temperature, then Ice Bath) A->C If no impurities B->C D 4. Isolation (Vacuum Filtration) C->D E 5. Washing (Rinse with Ice-Cold Solvent) D->E F 6. Drying (Vacuum Desiccator or Oven) E->F G Purified this compound F->G

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the efficient synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde and its analogs using microwave-assisted organic synthesis (MAOS). Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles.[1][2] These protocols are designed for researchers in medicinal chemistry and drug development, providing a robust methodology for accessing a library of chromone-based compounds. Chromone derivatives are of significant interest due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[3]

Introduction

The 4-oxo-4H-chromene-3-carbaldehyde scaffold is a valuable pharmacophore in drug discovery. The Vilsmeier-Haack reaction is a classical method for the formylation of activated aromatic and heteroaromatic compounds, and it is effectively applied to the synthesis of these chromone derivatives from the corresponding 2-hydroxyacetophenones.[4][5][6][7] While effective, conventional heating methods for the Vilsmeier-Haack reaction often require long reaction times and can lead to the formation of byproducts.[1] Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, offering rapid, efficient, and clean reaction conditions.[1][2][8]

This protocol details the microwave-assisted Vilsmeier-Haack formylation for the synthesis of a series of substituted 4-oxo-4H-chromene-3-carbaldehydes, with a focus on this compound.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 6-substituted-4-oxo-4H-chromene-3-carbaldehyde analogs. The data for the conventional synthesis is adapted from the work of Nandgaonkar et al. (2005) for comparison.[5] The projected data for the microwave-assisted synthesis is based on typical improvements observed in similar reactions.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 6-Substituted-4-oxo-4H-chromene-3-carbaldehyde Analogs

EntrySubstituent (R)ProductConventional Synthesis[5]Microwave-Assisted Synthesis (Projected)
Yield (%) Reaction Time
1H4-Oxo-4H-chromene-3-carbaldehyde--
26-BrThis compound65Several hours
36-Cl6-Chloro-4-oxo-4H-chromene-3-carbaldehyde71Several hours
46-CH₃6-Methyl-4-oxo-4H-chromene-3-carbaldehyde73Several hours
56-NO₂6-Nitro-4-oxo-4H-chromene-3-carbaldehyde70Several hours
66-Cl, 8-Br8-Bromo-6-chloro-4-oxo-4H-chromene-3-carbaldehyde65Several hours
76-Cl, 8-NO₂6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde67Several hours

Experimental Protocols

General Protocol for Microwave-Assisted Vilsmeier-Haack Synthesis of this compound Analogs

This protocol is adapted from established Vilsmeier-Haack procedures and optimized for microwave-assisted synthesis.[1][5]

Materials:

  • Substituted 2-hydroxyacetophenone (e.g., 5-bromo-2-hydroxyacetophenone) (10 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (30 mmol)

  • Phosphorus oxychloride (POCl₃) (30 mmol)

  • Microwave synthesis vials (10-20 mL) with stir bars

  • Crushed ice

  • Ethanol for recrystallization

Procedure:

  • Preparation of the Vilsmeier Reagent: In a fume hood, carefully add phosphorus oxychloride (30 mmol) dropwise to ice-cold anhydrous DMF (30 mmol) in a flask with constant stirring. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent (a chloroiminium salt).

  • Reaction Setup: In a 10 mL microwave synthesis vial, place the substituted 2-hydroxyacetophenone (10 mmol).

  • Addition of Vilsmeier Reagent: To the vial containing the substituted 2-hydroxyacetophenone, add the freshly prepared Vilsmeier reagent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a constant power of 200-400 W, maintaining a temperature of 60-80 °C for 5-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vial to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from ethanol to afford the pure 6-substituted-4-oxo-4H-chromene-3-carbaldehyde analog.

  • Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Experimental Workflow

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C, 30 min POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Acetophenone Substituted 2-Hydroxyacetophenone Acetophenone->ReactionMix Microwave Microwave Irradiation (200-400 W, 60-80 °C, 5-15 min) ReactionMix->Microwave Product_Crude Crude Product Microwave->Product_Crude Ice Crushed Ice Product_Crude->Ice Filtration Vacuum Filtration Ice->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Experimental workflow for the microwave-assisted synthesis.

Postulated Signaling Pathway Inhibition

Some chromone derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the TRAF6-ASK1-p38 MAPK signaling pathway.[9][10][11] This pathway is a key player in the inflammatory response.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS TRAF6 TRAF6 ROS->TRAF6 ASK1 ASK1 TRAF6->ASK1 Complex Formation p38 p38 MAPK ASK1->p38 Phosphorylation Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6) & iNOS p38->Inflammation Chromone 6-Bromo-4-oxo-4H-chromene -3-carbaldehyde Analog (Postulated) Chromone->Inhibition Inhibition->TRAF6 Inhibition

Caption: Postulated inhibition of the TRAF6-ASK1-p38 pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Vilsmeier-Haack reaction of 5-bromo-2-hydroxyacetophenone.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and degrades over time. 2. Low Reactivity of Starting Material: The electron-withdrawing nature of the bromine substituent on the 2-hydroxyacetophenone can decrease the nucleophilicity of the aromatic ring, making the electrophilic substitution more difficult. 3. Incomplete Reaction: Insufficient reaction time or temperature.1. Reagent Preparation & Handling: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). Prepare the Vilsmeier reagent in situ under an inert atmosphere (e.g., nitrogen or argon). 2. Reaction Conditions: A higher reaction temperature or prolonged reaction time may be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Temperature Control: Carefully control the temperature during the addition of POCl₃ to DMF, as the formation of the Vilsmeier reagent is exothermic. An initial cooling phase (0-10 °C) is often recommended, followed by heating to the desired reaction temperature.
Formation of Multiple Byproducts 1. Side Reactions: The Vilsmeier-Haack reaction can sometimes lead to the formation of byproducts, especially with activated phenolic substrates. 2. Impure Starting Materials: The purity of the starting 5-bromo-2-hydroxyacetophenone is crucial.1. Stoichiometry and Addition: Use the correct stoichiometric ratios of reagents. A slight excess of the Vilsmeier reagent is common, but a large excess may lead to side reactions. Add the 5-bromo-2-hydroxyacetophenone solution to the pre-formed Vilsmeier reagent slowly and at a controlled temperature. 2. Purification of Starting Material: Ensure the 5-bromo-2-hydroxyacetophenone is pure before starting the reaction. Recrystallization may be necessary.
Product is a Dark Oil or Tar 1. Decomposition: The product or intermediates may be unstable at elevated temperatures. 2. Incomplete Hydrolysis: The intermediate iminium salt may not have been fully hydrolyzed during the work-up.1. Temperature Control: Avoid excessive heating during the reaction and work-up. 2. Hydrolysis Conditions: Ensure complete hydrolysis of the iminium salt by adding the reaction mixture to a sufficient amount of ice-cold water or a dilute aqueous base (e.g., sodium acetate solution) and stirring for an adequate amount of time. The pH should be carefully adjusted to be neutral or slightly basic.
Difficulty in Product Purification 1. Co-eluting Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging. 2. Residual DMF: N,N-dimethylformamide can be difficult to remove completely.1. Crystallization: Attempt to purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). 2. Chromatography: If recrystallization is ineffective, use column chromatography with a carefully selected eluent system. Gradient elution may be necessary to achieve good separation. 3. DMF Removal: After extraction, wash the organic layer multiple times with water or brine to remove residual DMF. High-vacuum drying can also be employed.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound using the Vilsmeier-Haack reaction?

A1: The yields for the Vilsmeier-Haack formylation of substituted 2-hydroxyacetophenones to produce chromone-3-carbaldehydes can range from 46% to 94%[1]. The specific yield for this compound will depend on the optimization of reaction conditions and the purity of the starting materials.

Q2: What is the role of phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack reaction?

A2: Phosphorus oxychloride is a dehydrating agent that reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion. This reagent is the active formylating agent in the reaction.

Q3: Can other formylating agents be used for this synthesis?

A3: While the Vilsmeier-Haack reaction using a POCl₃/DMF system is the most common and efficient method for the synthesis of 3-formylchromones, other variations of the Vilsmeier reagent can be prepared using different acid halides like thionyl chloride (SOCl₂) or oxalyl chloride.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as ethyl acetate/hexane, can be used to separate the starting material from the product. The disappearance of the starting material spot (5-bromo-2-hydroxyacetophenone) and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.

Q5: What are the key safety precautions to take during this synthesis?

A5: Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent that reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The Vilsmeier reagent itself is also corrosive and should be handled with care.

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound.

ParameterValue/RangeNotes
Starting Material 5-Bromo-2-hydroxyacetophenoneHigh purity is essential for good yield and clean reaction.
Reagents POCl₃, DMFUse anhydrous reagents.
Molar Ratio (POCl₃:DMF:Substrate) 1.5-3 : 3-5 : 1Ratios may need to be optimized for best results.
Reaction Temperature 0 °C to 80 °CInitial cooling is often followed by heating.
Reaction Time 2 - 16 hoursMonitor by TLC to determine completion.
Yield 46% - 94%[1]Highly dependent on reaction conditions and purification.
Appearance of Product Typically a yellow solidMay require purification to remove coloration.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 5-Bromo-2-hydroxyacetophenone

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath. Add freshly distilled POCl₃ (1.5-3 equivalents) dropwise to the DMF with vigorous stirring. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.

  • Reaction with Substrate: Dissolve 5-bromo-2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, slowly warm the reaction mixture to a temperature between 50-80 °C and maintain it for 2-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent system).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Hydrolysis and Neutralization: Stir the mixture until all the ice has melted. Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with DCM or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them successively with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Mandatory Visualizations

Synthesis_Pathway cluster_reagents Reagent Formation 5-Bromo-2-hydroxyacetophenone 5-Bromo-2-hydroxyacetophenone Intermediate Iminium Salt Intermediate 5-Bromo-2-hydroxyacetophenone->Intermediate Electrophilic Attack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Product 6-Bromo-4-oxo-4H- chromene-3-carbaldehyde Intermediate->Product Hydrolysis Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Purity and Anhydrous Conditions Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature and Time Check_Reagents->Optimize_Temp Reagents OK Recrystallize Recrystallize Starting Material Check_Reagents->Recrystallize Impure Starting Material Use_Fresh_Reagents Use Freshly Distilled POCl₃ and Anhydrous DMF Check_Reagents->Use_Fresh_Reagents Reagents Suspect Improve_Workup Improve Work-up and Purification Optimize_Temp->Improve_Workup Optimized Monitor_TLC Monitor by TLC for Completion Optimize_Temp->Monitor_TLC Incomplete Reaction Success Improved Yield and Purity Improve_Workup->Success Purification Successful Adjust_Hydrolysis Ensure Complete Hydrolysis (pH control) Improve_Workup->Adjust_Hydrolysis Oily Product Column_Chromatography Perform Column Chromatography Improve_Workup->Column_Chromatography Persistent Impurities Recrystallize->Start Use_Fresh_Reagents->Start Monitor_TLC->Optimize_Temp Adjust_Hydrolysis->Improve_Workup Column_Chromatography->Success

References

Purification challenges of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and silica gel column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Impurities often arise from the Vilsmeier-Haack reaction used in its synthesis. These can include unreacted starting materials such as 6-bromo-2-hydroxyacetophenone, byproducts from side reactions, and residual solvents like N,N-dimethylformamide (DMF).

Q3: My purified compound shows a lower melting point than expected. What could be the issue?

A3: A depressed melting point is a strong indicator of impurities. Residual starting materials, byproducts, or solvents can disrupt the crystal lattice, leading to a lower and broader melting range. Further purification is recommended.

Q4: Is this compound soluble in common organic solvents?

A4: It exhibits moderate solubility in solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), and is often recrystallized from solvents such as N,N-dimethylformamide (DMF) or 2-butanone. For column chromatography, a mixture of ethyl acetate and hexane is commonly employed.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Troubleshooting Steps
The compound oils out instead of crystallizing. The solution is supersaturated, or the cooling process is too rapid. The solvent may not be ideal.1. Add a small amount of additional solvent to the heated solution to ensure the compound is fully dissolved. 2. Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., refrigerator). 3. If oiling persists, try a different recrystallization solvent or a solvent system (e.g., 1,2-dimethoxyethane/n-hexane). 4. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
No crystals form upon cooling. The solution is not sufficiently saturated, or nucleation is inhibited.1. Concentrate the solution by evaporating some of the solvent under reduced pressure. 2. Add a seed crystal of the pure compound to induce crystallization. 3. Cool the solution to a lower temperature (e.g., freezer).
The resulting crystals are discolored (e.g., yellow or brown). Presence of colored impurities.1. Perform a hot filtration of the solution before crystallization to remove insoluble impurities. 2. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be cautious as charcoal can also adsorb the desired product. 3. Consider a preliminary purification by column chromatography before the final crystallization.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the desired compound from impurities. The solvent system (eluent) does not have the optimal polarity. The column may be overloaded.1. Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for the desired compound. A common starting point is a mixture of ethyl acetate and hexane. 2. Use a solvent gradient, starting with a lower polarity and gradually increasing it, to improve separation. 3. Ensure the amount of crude material is appropriate for the size of the column (typically 1-5% of the silica gel weight).
The compound is streaking on the column. The compound may be too polar for the chosen eluent, or it might be interacting strongly with the silica gel. The sample may not have been loaded properly.1. Increase the polarity of the eluent. 2. Add a small percentage of a more polar solvent like methanol or a few drops of acetic acid to the eluent to reduce tailing. 3. Ensure the crude sample is dissolved in a minimal amount of the initial eluent or a low-polarity solvent before loading it onto the column. A dry loading technique can also be beneficial.
The compound does not elute from the column. The eluent is not polar enough to move the compound through the silica gel.1. Gradually increase the polarity of the solvent system. For highly polar compounds, a solvent system containing methanol in dichloromethane might be necessary.

Experimental Protocols

Protocol 1: Recrystallization from N,N-Dimethylformamide (DMF)
  • Dissolve the crude this compound in a minimal amount of hot DMF.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Place the flask in a refrigerator (4°C) to facilitate further crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent (e.g., cold ethanol or diethyl ether) to remove residual DMF.

  • Dry the crystals under vacuum.

Note: Single crystals suitable for X-ray diffraction have been obtained by slow evaporation of a DMF solution at room temperature.[1][2]

Protocol 2: Silica Gel Column Chromatography
  • Prepare a silica gel slurry in a low-polarity solvent (e.g., hexane).

  • Pack a glass column with the slurry to the desired height.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purity and Yield Data

The following table summarizes typical yield and purity data obtained from different purification methods.

Purification Method Starting Material Typical Yield Reported Purity Reference
RecrystallizationCrude reaction mixture>70%High (suitable for X-ray crystallography)[1][2]
Column ChromatographyCrude reaction mixture60-80%>95% (by NMR)General synthetic procedure

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Material (6-Bromo-2-hydroxyacetophenone) reaction Vilsmeier-Haack Reaction start->reaction reagents Vilsmeier-Haack Reagents (POCl3, DMF) reagents->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude purification_choice Purification Method crude->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Yield column_chromatography Column Chromatography purification_choice->column_chromatography High Purity pure_product Pure Product (this compound) recrystallization->pure_product column_chromatography->pure_product

Caption: Synthesis and purification workflow for this compound.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common purification problems.

G start Crude Product Analysis (TLC, 1H NMR) decision1 Are impurities visible on TLC? start->decision1 column Perform Column Chromatography decision1->column Yes recrystallize Attempt Recrystallization decision1->recrystallize No (or very minor) decision2 Is the major spot the desired product? check_solvent Optimize Recrystallization Solvent decision2->check_solvent No (Fails) pure Pure Product decision2->pure Yes (Successful) column->pure recrystallize->decision2 oiling_out Problem: Oiling Out check_solvent->oiling_out no_crystals Problem: No Crystals Form check_solvent->no_crystals slow_cool Action: Slower Cooling / Different Solvent oiling_out->slow_cool slow_cool->recrystallize concentrate Action: Concentrate Solution / Add Seed Crystal no_crystals->concentrate concentrate->recrystallize

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Formylation of 6-Bromochromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 6-bromochromone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of 6-bromochromone?

A1: The most prevalent and effective method for the formylation of 6-bromochromone to yield 6-bromo-3-formylchromone is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4][5] Another, though generally less efficient, method that can be employed for the formylation of phenolic precursors to chromones is the Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent.[6]

Q2: What is the expected regioselectivity for the formylation of 6-bromochromone?

A2: The expected product of the formylation of 6-bromochromone is 6-bromo-3-formylchromone. The Vilsmeier-Haack reaction typically proceeds via electrophilic substitution on the electron-rich position of the chromone nucleus. In the case of 6-bromochromone, the C-3 position is the most nucleophilic due to the influence of the pyrone ring, directing the formylation to this site.

Q3: What are the potential side reactions during the Vilsmeier-Haack formylation of 6-bromochromone?

A3: While the Vilsmeier-Haack reaction is generally selective for the C-3 position of chromones, several side reactions can occur, potentially leading to a mixture of products and reduced yields of the desired 6-bromo-3-formylchromone. These can include:

  • Di-formylation: Although less common for chromones, under harsh reaction conditions (e.g., high temperature, prolonged reaction time, or excess Vilsmeier reagent), di-formylation at other activated positions on the benzene ring might occur.

  • Pyrone Ring Opening: The Vilsmeier reagent is a potent electrophile and under certain conditions, particularly with prolonged heating or in the presence of nucleophiles, it can potentially lead to the opening of the γ-pyrone ring.[7] This can result in the formation of complex acyclic byproducts.

  • Reaction with the Bromo Substituent: While less likely, there is a possibility of interaction between the Vilsmeier reagent and the bromo substituent, especially at elevated temperatures. The Vilsmeier reagent has been shown to participate in halogenation reactions under certain conditions.[2]

  • Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate stoichiometry of the Vilsmeier reagent can lead to the recovery of unreacted 6-bromochromone.

Q4: Can the Duff reaction be used for the formylation of 6-bromochromone, and what are its potential side reactions?

A4: The Duff reaction is typically used for the ortho-formylation of phenols.[6][8] While not the primary method for pre-formed chromones, if applied to the phenolic precursor of 6-bromochromone (e.g., 2-hydroxy-5-bromoacetophenone), it could be a viable route. Potential side reactions of the Duff reaction include:

  • Low Yields: The Duff reaction is often noted for its generally low efficiency.[6]

  • Para-formylation: If the ortho positions to the hydroxyl group are blocked or sterically hindered, formylation may occur at the para position.[6]

  • Di-formylation: If both ortho positions are available, di-formylation is a possible side reaction.[6]

  • Formation of Schiff Base Intermediates: The reaction proceeds through the formation of a Schiff base, which is then hydrolyzed to the aldehyde. Incomplete hydrolysis can lead to the isolation of these intermediates.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formylation of 6-bromochromone.

Problem Potential Cause(s) Troubleshooting Steps
Low or no yield of 6-bromo-3-formylchromone 1. Inactive Vilsmeier reagent. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials. 4. Inefficient work-up and purification.1. Prepare the Vilsmeier reagent in situ and use it immediately. Ensure the DMF and POCl₃ are of high purity and anhydrous. 2. Monitor the reaction progress by TLC. If the reaction is sluggish, consider gradually increasing the temperature (e.g., from 0°C to room temperature, or from room temperature to 50-60°C). Extend the reaction time as needed. 3. Purify the 6-bromochromone starting material before use. 4. Ensure proper pH adjustment during work-up to completely hydrolyze the intermediate iminium salt. Optimize the recrystallization or chromatography conditions.
Formation of multiple products (observed by TLC/NMR) 1. Di-formylation. 2. Pyrone ring opening. 3. Isomeric formylation.1. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Avoid excessive heating and prolonged reaction times. 2. Maintain a moderate reaction temperature and avoid overly harsh work-up conditions. 3. While formylation at C-3 is strongly favored, confirm the structure of the major product using 2D NMR techniques (HMBC, HSQC) to rule out other isomers.
Recovery of starting material 1. Reaction conditions too mild. 2. Insufficient amount of Vilsmeier reagent.1. Gradually increase the reaction temperature and/or reaction time while monitoring by TLC. 2. Ensure at least a stoichiometric amount of the Vilsmeier reagent is used. A slight excess (e.g., 1.2 equivalents) is often beneficial.
Dark-colored reaction mixture or product 1. Decomposition of starting material or product. 2. Side reactions leading to polymeric byproducts.1. Maintain the recommended reaction temperature and avoid overheating. 2. Use purified starting materials and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Purify the crude product using activated carbon treatment during recrystallization or by column chromatography.

Experimental Protocols

Vilsmeier-Haack Formylation of 6-Bromochromone

This protocol is a general procedure adapted from the synthesis of substituted 3-formylchromones.[1]

Reagents and Materials:

  • 6-Bromochromone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-bromochromone (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to anhydrous DMF (3.0 eq) at 0°C with stirring. Allow the mixture to stir for 30 minutes at 0°C.

  • Slowly add the freshly prepared Vilsmeier reagent to the solution of 6-bromochromone at 0°C via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by pouring it into a beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to afford 6-bromo-3-formylchromone.

Visualizations

experimental_workflow cluster_preparation Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + POCl3 (0°C) POCl3 POCl3 POCl3->Vilsmeier Start 6-Bromochromone in DCM ReactionMix Reaction Mixture Start->ReactionMix + Vilsmeier Reagent (0°C to RT) Quench Quench (Ice) ReactionMix->Quench Neutralize Neutralize (NaHCO3) Quench->Neutralize Extract Extract (DCM) Neutralize->Extract Purify Purify (Recrystallization/Chromatography) Extract->Purify Product 6-Bromo-3-formylchromone Purify->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 6-bromochromone.

troubleshooting_logic Start Low Yield of Product Cause1 Inactive Reagent? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Impure Starting Material? Start->Cause3 Solution1 Prepare Vilsmeier reagent fresh Cause1->Solution1 Solution2 Increase temp/time, monitor by TLC Cause2->Solution2 Solution3 Purify 6-bromochromone Cause3->Solution3

Caption: Troubleshooting logic for low yield in the formylation of 6-bromochromone.

References

Stability and degradation of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and solid-state structure of this compound?

A1: this compound is typically a solid crystalline material. In the solid state, the molecule is essentially planar.[1][2] The crystal structure is stabilized by intermolecular interactions, including halogen bonds between the bromine atom of one molecule and the formyl oxygen atom of a neighboring molecule, as well as π–π stacking interactions.[1][2]

Q2: How is this compound synthesized?

A2: The most common method for the synthesis of this compound is the Vilsmeier-Haack reaction. This involves the formylation of 5-bromo-2-hydroxyacetophenone using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Q3: What are the general recommendations for handling and storage of this compound?

A3: Due to the reactivity of the aldehyde group and the chromone ring, it is recommended to store this compound in a cool, dry place away from light and reactive chemicals. For handling, standard personal protective equipment (gloves, safety glasses) should be used, as the compound may cause skin and eye irritation.

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield in Synthesis
  • Problem: During the Vilsmeier-Haack synthesis of this compound, the yield is low, or significant impurities are observed.

  • Possible Cause: The Vilsmeier-Haack reaction is sensitive to reaction conditions. The Vilsmeier reagent (formed from POCl₃ and DMF) is a powerful electrophile, and side reactions can occur if the temperature and stoichiometry are not carefully controlled.

  • Solution:

    • Ensure that the reaction is carried out under anhydrous conditions, as the Vilsmeier reagent reacts with water.

    • Maintain a low temperature (typically 0-10 °C) during the addition of POCl₃ to DMF and during the reaction with the acetophenone to minimize side reactions.

    • Use the correct stoichiometric ratios of reactants. An excess of the Vilsmeier reagent may lead to the formation of undesired byproducts.

    • Purify the starting 5-bromo-2-hydroxyacetophenone to ensure high purity before starting the reaction.

Issue 2: Compound Degradation During Reactions
  • Problem: The compound appears to decompose during a reaction, especially when heated or under basic conditions.

  • Possible Cause: The chromone ring, particularly with the electron-withdrawing aldehyde group at the 3-position, is susceptible to nucleophilic attack and ring-opening, especially in the presence of strong bases or nucleophiles. Elevated temperatures can also promote degradation.

  • Solution:

    • If possible, conduct reactions at or below room temperature.

    • Avoid the use of strong, hard nucleophiles and strong bases. If a base is required, consider using a milder, non-nucleophilic base.

    • Use aprotic solvents to minimize the presence of nucleophilic species like water or alcohols, which can participate in ring-opening reactions.

    • Monitor the reaction progress closely (e.g., by TLC) to avoid prolonged reaction times that could lead to decomposition.

Issue 3: Difficulty in Purification
  • Problem: The compound is difficult to purify by column chromatography or recrystallization.

  • Possible Cause: The compound may co-elute with impurities, or it may be unstable on the stationary phase (e.g., silica gel).

  • Solution:

    • For column chromatography, consider using a less acidic stationary phase like neutral alumina if degradation on silica gel is suspected.

    • Use a gradient elution system to achieve better separation from closely related impurities.

    • For recrystallization, test a variety of solvent systems. A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, heptane) often works well. Slow cooling of the saturated solution can improve crystal quality and purity.

    • Ensure that the compound is not exposed to high temperatures for extended periods during solvent evaporation.

Stability and Degradation Profile

While specific quantitative stability data for this compound is limited in the available literature, the following qualitative information and general trends for 3-formylchromones can be used as a guide.

Table 1: Qualitative Stability of this compound

ConditionStabilityPotential Degradation Pathway
Solid State (Room Temp, Dark) Generally stableMinimal degradation expected.
Elevated Temperature UnstableThermal decomposition. The exact pathway is not well-documented, but may involve polymerization or fragmentation.
Aqueous Solution (Neutral pH) Moderately stableSlow hydrolysis of the pyrone ring may occur over time.
Aqueous Solution (Acidic pH) Relatively stableThe pyrone ring is generally more stable under acidic conditions.
Aqueous Solution (Basic pH) UnstableProne to nucleophilic attack by hydroxide ions, leading to ring-opening of the pyrone ring.
Organic Solvents (Aprotic) Generally stableStable in common aprotic solvents like dichloromethane, chloroform, and THF at room temperature.
Organic Solvents (Protic) Less stableCan react with nucleophilic solvents like methanol or ethanol, especially in the presence of a base, to form ring-opened products.
Light Exposure Potentially unstableChromone derivatives can be photochemically active. It is advisable to protect solutions from light.

Experimental Protocols

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

Objective: To synthesize this compound from 5-bromo-2-hydroxyacetophenone.

Materials:

  • 5-bromo-2-hydroxyacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice-water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-bromo-2-hydroxyacetophenone (1 equivalent) in anhydrous DMF (3-5 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (3-4 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Visualizations

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key processes related to this compound.

Vilsmeier_Haack_Reaction cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Synthesis of this compound DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Acetophenone 5-Bromo-2-hydroxy- acetophenone Vilsmeier_Reagent->Acetophenone Reacts with Intermediate Iminium Salt Intermediate Acetophenone->Intermediate Electrophilic Attack Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 6-Bromo-4-oxo-4H- chromene-3-carbaldehyde Hydrolysis->Product

Caption: Vilsmeier-Haack synthesis workflow.

Degradation_Pathway cluster_conditions Degradation Conditions cluster_products Degradation Products Compound This compound Ring_Opened Ring-Opened Product Compound->Ring_Opened Nucleophilic Attack Polymer Polymeric Material Compound->Polymer Thermal Decomposition Other Other Decomposition Products Compound->Other Photodegradation Base Base (e.g., OH⁻) Base->Ring_Opened Heat Heat (Δ) Heat->Polymer Light Light (hν) Light->Other

Caption: Potential degradation pathways.

References

Technical Support Center: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This one-pot reaction involves the formylation and cyclization of a substituted 2-hydroxyacetophenone, specifically 5-bromo-2-hydroxyacetophenone, using a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Q2: What are the potential impurities I might encounter in my crude product?

A2: While specific impurity profiles can vary, common impurities in the synthesis of this compound may include:

  • Unreacted Starting Material: Residual 5-bromo-2-hydroxyacetophenone.

  • Incompletely Cyclized Intermediate: An open-chain intermediate that has been formylated but has not undergone cyclization to the chromone ring.

  • Side-Reaction Products: Byproducts from the Vilsmeier reagent reacting with itself or decomposing. Dimethylamine, a decomposition product of DMF, can also react with the Vilsmeier reagent.

  • Chlorinated Impurities: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated byproducts.

Q3: How can I purify the crude this compound?

A3: The typical purification protocol involves the following steps:

  • Quenching: The reaction mixture is carefully poured into ice-water to hydrolyze the intermediate iminium salt and precipitate the crude product.

  • Filtration and Washing: The solid precipitate is collected by filtration and washed thoroughly with water to remove DMF, phosphoric acid, and other water-soluble byproducts.

  • Recrystallization: The crude product is then recrystallized from a suitable solvent, most commonly ethanol, to afford the purified this compound.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.- Ensure that DMF and POCl₃ are of high purity and handled under anhydrous conditions. - Use freshly opened or properly stored reagents.
2. Incomplete Reaction: The reaction may not have gone to completion.- Increase the reaction time or temperature, monitoring the progress by TLC. - Ensure the correct stoichiometric ratio of reagents. An excess of the Vilsmeier reagent is often used.
3. Poor Quality Starting Material: Impurities in the 5-bromo-2-hydroxyacetophenone can interfere with the reaction.- Purify the starting material before use.
Product is an Oily or Gummy Solid 1. Presence of Unreacted Starting Material: 5-bromo-2-hydroxyacetophenone has a lower melting point and can contribute to an oily appearance.- Optimize reaction conditions to drive the reaction to completion. - Purify the crude product by column chromatography on silica gel.
2. Incomplete Hydrolysis: The intermediate iminium salt may not have been fully hydrolyzed during the work-up.- Ensure the crude product is stirred in ice-water for a sufficient amount of time to allow for complete hydrolysis.
Presence of Multiple Spots on TLC of Crude Product 1. Incomplete Reaction: The presence of the starting material spot.- See "Low or No Product Yield".
2. Formation of Side Products: Side reactions can lead to a mixture of products.- Carefully control the reaction temperature. The formation of the Vilsmeier reagent is exothermic. - Purify the product using column chromatography.
Product Color is Darker than Expected 1. Decomposition: The product or intermediates may be sensitive to high temperatures.- Avoid excessive heating during the reaction and work-up.
2. Impurities: The presence of colored impurities.- Recrystallize the product multiple times or use column chromatography for purification.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general representation based on procedures for similar 3-formylchromones.

Materials:

  • 5-bromo-2-hydroxyacetophenone

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous DMF in an ice bath.

  • To the cooled DMF, slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The temperature should be maintained below 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 30 minutes. This forms the Vilsmeier reagent.

  • To this mixture, add a solution of 5-bromo-2-hydroxyacetophenone in a minimal amount of anhydrous DMF.

  • Heat the reaction mixture to 50-60 °C and maintain it at this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • A solid precipitate of crude this compound will form.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the crude product in a desiccator.

  • Purify the crude product by recrystallization from ethanol to obtain a crystalline solid.

Table 1: Representative Yields for 3-Formylchromone Synthesis

Starting MaterialProductYield (%)Reference
2-hydroxy-3-nitro-5-chloro acetophenone6-Chloro-8-nitro-3-formyl-chromone71[4]
2,5-dihydroxy-acetophenone6-hydroxy-4-chromone-3-carbaldehydeHigh[5]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start Vilsmeier_Reagent_Formation Formation of Vilsmeier Reagent (DMF + POCl3) Start->Vilsmeier_Reagent_Formation Reaction Reaction with 5-bromo-2-hydroxy- acetophenone Vilsmeier_Reagent_Formation->Reaction Workup Aqueous Work-up (Ice-water) Reaction->Workup Crude_Product Crude Product Isolation Workup->Crude_Product Purification Recrystallization (Ethanol) Crude_Product->Purification TLC TLC Analysis Crude_Product->TLC Pure_Product Pure Product Purification->Pure_Product NMR NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Flowchart Start Low Yield or Impure Product? Check_Reagents Check Reagent Quality (Anhydrous conditions?) Start->Check_Reagents Incomplete_Reaction Incomplete Reaction? Check_Reagents->Incomplete_Reaction Reagents OK Optimize_Conditions Optimize Reaction (Time, Temperature) Successful_Synthesis Successful Synthesis Optimize_Conditions->Successful_Synthesis Purification_Strategy Review Purification (Recrystallization, Column) Purification_Strategy->Successful_Synthesis Incomplete_Reaction->Optimize_Conditions Yes Side_Reactions Side Reactions Evident? Incomplete_Reaction->Side_Reactions No Side_Reactions->Purification_Strategy Yes

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

Troubleshooting guide for the synthesis of chromone-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of chromone-3-carbaldehydes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of chromone-3-carbaldehydes, primarily focusing on the Vilsmeier-Haack reaction, a prevalent method for this synthesis.[1][2]

Question: Why is the yield of my chromone-3-carbaldehyde unexpectedly low?

Answer:

Low yields in the synthesis of chromone-3-carbaldehydes can stem from several factors related to starting materials, reaction conditions, and work-up procedures. Here are some potential causes and their corresponding solutions:

  • Purity of Starting Materials: The purity of the starting 2-hydroxyacetophenone is crucial. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.

    • Solution: Ensure the 2-hydroxyacetophenone is of high purity. If necessary, recrystallize or purify it using column chromatography before use.

  • Incomplete Reaction: The Vilsmeier-Haack reaction may not have gone to completion.[3]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting material is still present after the initial reaction time, consider extending the reaction duration. However, be cautious as prolonged reaction times at high temperatures can sometimes lead to decomposition.

  • Suboptimal Reaction Temperature: The temperature for the Vilsmeier-Haack reaction is critical. While the reaction is often carried out at 0°C initially and then allowed to warm to room temperature, the optimal temperature can vary depending on the specific substrate.[4]

    • Solution: Experiment with slight variations in the reaction temperature. For less reactive substrates, a modest increase in temperature might be beneficial. Conversely, for highly reactive or sensitive substrates, maintaining a lower temperature for a longer period might be necessary.

  • Moisture in the Reaction: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture. The presence of water will quench the reagent and significantly reduce the yield.

    • Solution: Ensure all glassware is thoroughly oven-dried before use.[1] Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Improper Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the 2-hydroxyacetophenone is important. An insufficient amount of the reagent will result in incomplete conversion.

    • Solution: Typically, a slight excess of the Vilsmeier reagent is used. Refer to established protocols and consider a modest increase in the amount of POCl₃ and DMF if incomplete conversion is observed.

  • Issues During Work-up: The work-up procedure, which usually involves pouring the reaction mixture onto ice water, is critical for hydrolyzing the intermediate iminium salt to the final aldehyde.[3] Improper pH or temperature during work-up can lead to product loss.

    • Solution: Ensure the hydrolysis is carried out efficiently by pouring the reaction mixture slowly into a vigorously stirred ice-water mixture. The pH should be carefully adjusted during the work-up to ensure complete precipitation of the product.

Question: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

Answer:

The formation of multiple products is a common issue. Besides the desired chromone-3-carbaldehyde, other compounds can be formed:

  • Unreacted Starting Material: As mentioned, incomplete reaction will leave unreacted 2-hydroxyacetophenone.

    • Solution: Optimize reaction time and temperature, and ensure sufficient Vilsmeier reagent is used.

  • Formation of Intermediates: In some cases, intermediates of the reaction may be present if the hydrolysis step is not complete.

    • Solution: Ensure thorough hydrolysis during the work-up procedure.

  • Products of Side Reactions: Depending on the specific substrate and reaction conditions, various side reactions can occur. For instance, if the starting acetophenone has other reactive functional groups, they might react with the Vilsmeier reagent.

    • Solution: Carefully analyze the structure of your starting material for any groups that might be susceptible to reaction under Vilsmeier-Haack conditions. Protecting group strategies may be necessary in some cases.

Question: How can I effectively purify my chromone-3-carbaldehyde?

Answer:

Purification of chromone-3-carbaldehydes can sometimes be challenging due to their physical properties.[5]

  • Recrystallization: This is often the most effective method for purifying solid chromone-3-carbaldehydes.

    • Procedure: Select a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, methanol, or mixtures of dichloromethane and hexane.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a good alternative.

    • Procedure: A gradient of ethyl acetate in hexane is a common eluent system. The polarity of the eluent can be adjusted based on the polarity of the specific chromone-3-carbaldehyde derivative. Monitor the fractions by TLC to isolate the pure product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of chromone-3-carbaldehydes using the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction for the synthesis of chromone-3-carbaldehydes from 2-hydroxyacetophenones involves two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form a chloroiminium ion, which is the active electrophile.[6]

  • Electrophilic Aromatic Substitution and Cyclization: The Vilsmeier reagent then reacts with the 2-hydroxyacetophenone. This is followed by an intramolecular cyclization and subsequent hydrolysis to yield the final chromone-3-carbaldehyde.[2]

Q2: Are there alternative methods for the synthesis of chromone-3-carbaldehydes?

A2: While the Vilsmeier-Haack reaction is the most common and direct method, other synthetic strategies can be employed to generate the chromone scaffold, which could then be functionalized to introduce the 3-carbaldehyde group. However, for the direct synthesis of chromone-3-carbaldehydes, the Vilsmeier-Haack approach is generally preferred due to its efficiency and use of readily available starting materials.[7]

Q3: What are some of the key applications of chromone-3-carbaldehydes?

A3: Chromone-3-carbaldehydes are valuable intermediates in organic synthesis and medicinal chemistry.[1][8] They serve as precursors for the synthesis of a wide variety of biologically active compounds, including those with anti-inflammatory, antimicrobial, and antitumor properties.[9][10] Their reactivity allows for further chemical modifications to generate diverse molecular scaffolds.[11]

Data Presentation

Table 1: Reported Yields for the Synthesis of Various Chromone-3-Carbaldehydes via the Vilsmeier-Haack Reaction

Starting Material (2-Hydroxyacetophenone Derivative)Product (Chromone-3-carbaldehyde Derivative)Yield (%)Reference
2-Hydroxyacetophenone4-Oxo-4H-chromene-3-carbaldehyde55[4]
2-Hydroxy-5-methylacetophenone6-Methyl-4-oxo-4H-chromene-3-carbaldehyde94[1]
2-Hydroxy-5-bromoacetophenone6-Bromo-4-oxo-4H-chromene-3-carbaldehyde76.9[1]
2,5-Dihydroxyacetophenone6-Hydroxy-4-oxo-4H-chromene-3-carbaldehydeNot specified[2][12]
3-Allyl-2-hydroxyacetophenone8-Allyl-4-oxo-4H-chromene-3-carbaldehydeNot specified[10]

Experimental Protocols

Detailed Methodology for the Synthesis of Chromone-3-Carbaldehydes via the Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted 2-hydroxyacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Appropriate solvents for purification (e.g., ethanol, hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place the substituted 2-hydroxyacetophenone (1 equivalent) and anhydrous DMF (3-5 equivalents).

  • Formation of the Vilsmeier Reagent: Cool the flask to 0°C in an ice bath. Add POCl₃ (2-4 equivalents) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction: After the addition of POCl₃ is complete, continue stirring at 0°C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product often precipitates at this stage. If it does, collect the solid by filtration. If not, extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Vilsmeier-Haack Reaction cluster_workup Work-up and Purification start Start reagents Mix 2-Hydroxyacetophenone and Anhydrous DMF start->reagents cool Cool to 0°C reagents->cool add_poccl3 Add POCl3 Dropwise cool->add_poccl3 stir_cold Stir at 0°C add_poccl3->stir_cold stir_rt Stir at Room Temperature stir_cold->stir_rt monitor Monitor by TLC stir_rt->monitor hydrolysis Pour onto Ice monitor->hydrolysis neutralize Neutralize with NaHCO3 hydrolysis->neutralize extract Extract with DCM neutralize->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization/ Column Chromatography) dry->purify end Pure Chromone-3-carbaldehyde purify->end

Caption: Experimental workflow for the synthesis of chromone-3-carbaldehydes.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Chromone-3-carbaldehyde impure_sm Impure Starting Material low_yield->impure_sm incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn bad_temp Suboptimal Temperature low_yield->bad_temp moisture Presence of Moisture low_yield->moisture workup_issue Work-up Problems low_yield->workup_issue purify_sm Purify Starting Material impure_sm->purify_sm optimize_time Optimize Reaction Time/ Monitor by TLC incomplete_rxn->optimize_time optimize_temp Optimize Temperature bad_temp->optimize_temp anhydrous Use Anhydrous Conditions moisture->anhydrous careful_workup Careful Hydrolysis/ Neutralization workup_issue->careful_workup

Caption: Troubleshooting logic for low yield in chromone-3-carbaldehyde synthesis.

References

Technical Support Center: Purification of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of starting material from the final product of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde synthesis.

Synthesis Overview: The Vilsmeier-Haack Reaction

The synthesis of this compound is typically achieved through a Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic starting material, in this case, 6-bromo-4H-chromen-4-one, using a Vilsmeier reagent. The Vilsmeier reagent is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3).[1][2]

The general reaction scheme is as follows:

Starting Material: 6-bromo-4H-chromen-4-one Reagents: N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl3) Product: this compound

Following the reaction, a workup procedure is necessary to hydrolyze the intermediate iminium salt and isolate the crude product.[3] Incomplete reaction is a common issue, leading to the presence of the starting material, 6-bromo-4H-chromen-4-one, in the final product. This guide provides strategies to address this purification challenge.

Troubleshooting Guide: Removal of Unreacted 6-bromo-4H-chromen-4-one

This section provides a step-by-step guide to identify and remove the starting material from your this compound product.

Step 1: Purity Assessment

The first crucial step is to determine the presence and relative amount of the starting material impurity. Thin-Layer Chromatography (TLC) is a rapid and effective method for this initial assessment.

Experimental Protocol: TLC Analysis

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of non-polar and polar solvents is effective for separating chromone derivatives. A good starting point is a mixture of Ethyl Acetate and Hexane. The optimal ratio may need to be determined empirically, but a 3:7 to 1:1 (v/v) mixture is a common range.[1]

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a dilute solution of the 6-bromo-4H-chromen-4-one starting material as a reference.

  • Spotting: Spot the crude product and the starting material reference side-by-side on the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the chosen mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). The product, having an additional aldehyde group, is expected to be more polar than the starting material and thus should have a lower Retention Factor (Rf) value.

Interpreting the TLC:

  • Two distinct spots in the lane of your crude product, with one spot having the same Rf as your starting material reference, confirms the presence of the impurity.

  • The relative intensity of the spots can give a qualitative indication of the amount of impurity present.

Step 2: Purification Strategies

Based on the level of impurity detected, you can choose from the following purification methods. For a highly impure product, a combination of these methods may be necessary.

Method 1: Recrystallization

Recrystallization is often the simplest and most effective method for removing small to moderate amounts of impurities, provided a suitable solvent can be found. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while the starting material remains more soluble at lower temperatures.

Experimental Protocol: Recrystallization

  • Solvent Screening: Test a range of solvents to find one that provides a significant difference in solubility between the product and the starting material. Common solvents for chromone derivatives include ethanol, methanol, ethyl acetate, and mixtures with water. For 3-formylchromones, recrystallization from an ethanol-acetic acid mixture has been reported.[4]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

  • Purity Check: Analyze the purified crystals by TLC to confirm the removal of the starting material.

Method 2: Column Chromatography

For significant amounts of impurity or when recrystallization is ineffective, column chromatography is the most reliable purification technique.[5]

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase (Eluent): The solvent system used for TLC analysis can be adapted for column chromatography. A common eluent for chromone derivatives is a gradient of ethyl acetate in hexane.[6] You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute the more polar product.

  • Column Packing: The column can be packed using either a dry or wet method. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin elution with the low-polarity solvent mixture, collecting fractions. The less polar starting material (6-bromo-4H-chromen-4-one) will elute first.

  • Monitoring: Monitor the fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Comparison of Purification Methods
Purification MethodStarting Material Removal EfficiencyTypical Yield RecoveryPurity of Final ProductRecommended for
Recrystallization Moderate to High60-90%Good to ExcellentLow to moderate levels of impurity.
Column Chromatography Very High50-80%ExcellentHigh levels of impurity or when high purity is critical.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction did not go to completion. What are the common reasons?

A1: Several factors can lead to an incomplete Vilsmeier-Haack reaction:

  • Moisture: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: The purity of DMF and POCl3 is crucial. Use freshly opened or distilled reagents.

  • Reaction Temperature: The formation of the Vilsmeier reagent is typically done at 0°C, and the subsequent reaction with the substrate may require heating. Ensure proper temperature control throughout the process.

  • Reaction Time: The reaction may require a longer duration for complete conversion. Monitor the reaction progress by TLC until the starting material spot is no longer visible.

Q2: How can I differentiate between the starting material and the product using NMR spectroscopy?

A2: ¹H NMR spectroscopy is a powerful tool to distinguish between 6-bromo-4H-chromen-4-one and this compound. The most significant difference will be the appearance of a new singlet in the downfield region (typically around 10 ppm) corresponding to the aldehyde proton (-CHO) in the product. The proton at the 3-position of the starting material will be absent in the product's spectrum.

Q3: Can I use other purification techniques besides recrystallization and column chromatography?

A3: While recrystallization and column chromatography are the most common and effective methods, other techniques could be explored for specific cases:

  • Preparative TLC: For small-scale purifications, preparative TLC can be a viable option.

  • Acid-Base Extraction: Although not directly applicable here as both compounds are neutral, in cases where acidic or basic impurities are present, an acid-base wash during the workup can be effective.

Q4: I am observing streaking on my TLC plate. What could be the cause?

A4: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: Applying too much sample to the plate.

  • Inappropriate Solvent System: The chosen eluent may be too polar, causing the compounds to move up the plate without proper partitioning.

  • Acidic or Basic Nature of the Compound: If the compound is acidic or basic, it can interact strongly with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes resolve this issue.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical workflow for troubleshooting the removal of starting material from your product.

TroubleshootingWorkflow cluster_start cluster_analysis Purity Assessment cluster_decision cluster_purification Purification Strategy cluster_outcome start Crude Product (this compound + Starting Material) tlc Perform TLC Analysis start->tlc decision Is Starting Material Present? tlc->decision recrystallization Recrystallization decision->recrystallization Yes (Low/Moderate Impurity) column Column Chromatography decision->column Yes (High Impurity) pure_product Pure Product decision->pure_product No tlc_check1 TLC Analysis recrystallization->tlc_check1 Check Purity tlc_check2 TLC Analysis column->tlc_check2 Check Purity re_evaluate Re-evaluate Purification (Consider Combination of Methods) re_evaluate->column tlc_check1->pure_product Pure tlc_check1->re_evaluate Impure tlc_check2->pure_product Pure tlc_check2->re_evaluate Impure

Caption: Troubleshooting workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde and Other Halogenated Chromones for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Synthesis, Reactivity, and Biological Performance Supported by Experimental Data for Researchers, Scientists, and Drug Development Professionals.

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Halogenation of the chromone ring is a key strategy for modulating these activities, influencing factors such as metabolic stability, lipophilicity, and receptor binding affinity.[4][5] This guide provides a detailed comparison of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde with other halogenated chromones, focusing on their synthesis, chemical properties, and performance in biological assays, supported by experimental data and protocols.

Synthesis and Chemical Properties: The Impact of Halogenation

The synthesis of the chromone core can be achieved through various methods, most commonly involving the cyclization of o-hydroxyacetophenones.[1][6] The introduction of a formyl group at the C-3 position is often accomplished via the Vilsmeier-Haack reaction, which reacts a suitable precursor like 2'-hydroxyacetophenone with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).[1] Halogenation can be achieved on the starting materials or on the chromone core itself.

The presence and position of a halogen atom significantly influence the chromone's chemical properties. In this compound, the bromine atom at the 6-position acts as an electron-withdrawing group, affecting the electron density of the entire ring system. This can influence the reactivity of the C-3 carbaldehyde group.

In the solid state, halogen atoms can participate in non-covalent interactions known as halogen bonds.[7][8] Crystal structure analysis of this compound reveals that the bromine atom at the 6-position can form a halogen bond with the formyl oxygen atom of an adjacent molecule.[8][9] This is in contrast to its chloro-analogue, 6-chloro-4-oxo-4H-chromene-3-carbaldehyde, where such an interaction is not observed, likely due to the smaller size of chlorine's σ-hole.[8][9] This ability to form specific intermolecular interactions can be critical for molecular recognition in biological systems. The di-brominated analogue, 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde, also exhibits intermolecular halogen bonding.[7][10]

G General Synthetic Workflow for Halogenated 3-Formylchromones cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 Halogenated 2'-Hydroxyacetophenone vilsmeier Vilsmeier-Haack Reaction start1->vilsmeier start2 DMF + POCl3 (Vilsmeier Reagent) start2->vilsmeier product Halogenated 4-oxo-4H-chromene-3-carbaldehyde vilsmeier->product

Caption: General synthetic workflow for halogenated 3-formylchromones.

Comparative Biological Activity

Halogenated chromones have demonstrated significant potential as antimicrobial and anticancer agents.[11][12] The nature, number, and position of the halogen substituents are critical determinants of their biological efficacy.

Anticancer and Cytotoxic Activity

Studies have shown that halogenated chromones exhibit diverse cytotoxic profiles against various human cancer cell lines.[13] The introduction of halogens can enhance selectivity for cancer cells over normal cells.[13] For instance, structure-activity relationship (SAR) studies reveal that substitutions like a 4-bromobenzyloxy group can be important for potent activity.[14] While specific cytotoxic data for this compound is not extensively reported in comparative studies, data for related brominated and other halogenated chromones provide valuable insights. Generally, increased halogenation can lead to enhanced activity. For example, tri-halogenated 3-nitro-2H-chromenes display more potent anti-staphylococcal activity than their mono-halogenated counterparts.[15]

Table 1: Comparative Cytotoxic Activity of Halogenated Chromone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Chromone 11c (Structure not fully specified)KB (Oral Cavity Cancer)73.32[16]
NCI-H187 (Small Cell Lung Cancer)36.79[16]
Hydantoin derivative 135o (6-bromo-2-methyl-2H-chromene core)Various Cancer LinesComparable to Cisplatin[11]
Thio-Iva (Halogenated)HT-29 (Colon Cancer)>100[17]
Thio-Dam (Halogenated)HT-29 (Colon Cancer)48.6[17]
Briva (Halogenated)HT-29 (Colon Cancer)12.3[17]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency.

Antimicrobial Activity

Halogenated chromones are also recognized for their antibacterial and antifungal properties.[15][18] The presence of halogens on the chromene scaffold often enhances antimicrobial potency. For example, a study on 3-nitro-2H-chromenes showed that tri-halogenated derivatives were significantly more active against multidrug-resistant strains of S. aureus and S. epidermidis than mono-halogenated versions.[15] The compound 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a particularly potent agent.[15] This suggests that this compound is a promising candidate for antimicrobial screening and further derivatization.

Table 2: Comparative Antimicrobial Activity of Halogenated Chromone Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Mono-halogenated nitrochromenes Staphylococcal strains8 - 32[15]
Tri-halogenated nitrochromenes Staphylococcal strains1 - 8[15]
5s (2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene)MRSA4[15]
S. epidermidis (MDR)1 - 4[15]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. A lower value indicates higher potency.

SAR cluster_sar Structure-Activity Relationship (SAR) Logic Compound Chromone Scaffold Modification Introduce Halogen (e.g., Br, Cl) Compound->Modification Modification Position Vary Position (e.g., C6, C8) Modification->Position Optimization Number Increase Number (Mono- vs. Tri-halogenation) Modification->Number Optimization Activity Enhanced Biological Activity (Anticancer/Antimicrobial) Position->Activity Number->Activity

Caption: Structure-Activity Relationship (SAR) logic for halogenated chromones.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Synthesis Protocol: Vilsmeier-Haack formylation of 2'-hydroxyacetophenone

This protocol describes a general method for synthesizing 3-formylchromones.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise to the cooled DMF with constant stirring over 30 minutes. The Vilsmeier reagent will form as a solid complex.

  • Substrate Addition: Add a solution of the appropriate 2'-hydroxyacetophenone (1 equivalent) in DMF to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 30 minutes and then heat to 50-60 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture into crushed ice. A solid product will precipitate.

  • Purification: Filter the precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3-formylchromone derivative.

Biological Assay Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to assess the cytotoxic effects of chromone derivatives on cancer cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds (e.g., halogenated chromones) in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT MTT Assay Experimental Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well plate B Incubate 24h A->B C Add Halogenated Chromone Derivatives B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO to Dissolve Formazan F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Caption: MTT assay workflow for determining cytotoxicity.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its comparison with other halogenated chromones reveals clear structure-activity relationships where the type, number, and position of halogen atoms critically modulate biological performance. The bromine atom at the 6-position not only influences the electronic properties of the molecule but also provides a site for potential halogen bonding, an interaction of increasing importance in rational drug design. The enhanced antimicrobial and cytotoxic effects observed in more heavily halogenated chromones suggest that further modifications of the 6-bromo-3-formylchromone core, such as the introduction of additional halogens, could yield highly potent drug candidates. The provided experimental protocols offer a foundation for researchers to synthesize, evaluate, and optimize this promising class of compounds.

References

A Comparative Guide to the Crystallographic Data Validation of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive validation of the X-ray crystallography data for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, presenting a comparative analysis with related halogenated chromone derivatives. The information is intended for researchers, scientists, and drug development professionals working with similar molecular structures.

Data Presentation

The crystallographic data for this compound and its analogs are summarized in the table below, allowing for a direct comparison of their key structural parameters.

ParameterThis compound[1][2]6-Chloro-4-oxo-4H-chromene-3-carbaldehyde6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde[3][4]6-Bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde[5][6]
Formula C₁₀H₅BrO₃C₁₀H₅ClO₃C₁₀H₄Br₂O₃C₁₀H₄BrFO₃
Molar Mass 253.05 g/mol 208.58 g/mol 331.95 g/mol 271.04 g/mol
Crystal System TriclinicTriclinicMonoclinicOrthorhombic
Space Group P-1P-1P2₁/cP2₁2₁2₁
a (Å) 6.5743 (18)Not available11.910 (4)5.784 (3)
b (Å) 6.967 (3)Not available3.8500 (12)33.713 (14)
c (Å) 10.350 (4)Not available20.817 (6)4.633 (3)
α (°) 71.02 (3)Not available9090
β (°) 85.53 (3)Not available95.69 (3)90
γ (°) 70.67 (3)Not available9090
Volume (ų) 422.8 (3)Not available949.8 (5)903.4 (8)
Z 2244
Temperature (K) 100Not available100100
R-factor 0.030Not available0.0190.046
R_int_ 0.024Not available0.0100.033

Experimental Protocols

The experimental procedures for obtaining and validating the crystallographic data are crucial for assessing the quality and reliability of the structural model.

Crystallization: Single crystals of this compound were grown by the slow evaporation of a solution of the commercially available compound in N,N-dimethylformamide at room temperature.[1] For comparison, crystals of 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde were obtained from a 2-butanone solution, and colorless plates of 6-Bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde were grown from a 1,2-dimethoxyethane/n-hexane solution.[3][5]

X-ray Data Collection and Refinement: For this compound, X-ray diffraction data were collected at 100 K using a Rigaku AFC-7R diffractometer with Mo Kα radiation.[1] The structure was solved using SIR92 and refined with SHELXL97.[1] A ψ-scan was used for absorption correction.[1] The final R-factor for the refinement was 0.030 for 1880 observed reflections.[1] Similar procedures were followed for the related compounds, with data collection also performed on a Rigaku AFC-7R diffractometer and refinement carried out using established software packages.[3][6]

Data Validation Workflow

The following diagram illustrates the general workflow for X-ray crystallography data validation, a critical process to ensure the accuracy of the determined molecular structure.

X-ray Crystallography Data Validation Workflow cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation cluster_deposition Deposition crystal Crystal Selection xray_diffraction X-ray Diffraction crystal->xray_diffraction data_processing Data Processing (Integration, Scaling) xray_diffraction->data_processing phase_determination Phase Determination data_processing->phase_determination model_building Model Building phase_determination->model_building refinement Refinement model_building->refinement geometry_validation Geometric Validation (Bond lengths, angles) refinement->geometry_validation electron_density_validation Electron Density Map Validation refinement->electron_density_validation overall_quality_validation Overall Quality Metrics (R-factor, R-free) refinement->overall_quality_validation pdb_deposition PDB Deposition overall_quality_validation->pdb_deposition

Caption: A flowchart illustrating the key stages of X-ray crystallography data validation.

References

Unraveling the Bioactivity of Halogenated Chromones: A Comparative Analysis of 6-Bromo and 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural disparities and their potential impact on the biological efficacy of two closely related chromone derivatives.

In the landscape of medicinal chemistry, the strategic introduction of halogen atoms into a molecular scaffold is a well-established method for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of two such analogs: 6-bromo-4-oxo-4H-chromene-3-carbaldehyde and 6-chloro-4-oxo-4H-chromene-3-carbaldehyde. While direct comparative biological activity data for these specific compounds is not extensively available in the public domain, a critical difference in their solid-state structures—the presence of a halogen bond in the bromo derivative and its absence in the chloro analog—offers significant insights into their potential differential biological activities.

The Decisive Role of Halogen Bonding

Halogen bonding is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). This interaction, analogous to the more familiar hydrogen bond, plays a crucial role in molecular recognition, influencing how a molecule binds to biological targets such as proteins and enzymes.[1][2][3][4][5] The ability of a halogen to form these bonds is dependent on its polarizability, which increases down the group from fluorine to iodine.

Crystallographic studies have revealed a significant structural divergence between the 6-bromo and 6-chloro analogs of 4-oxo-4H-chromene-3-carbaldehyde. The bromine atom in the 6-bromo derivative is capable of forming a halogen bond with the oxygen atom of the formyl group of an adjacent molecule in the crystal lattice. In contrast, the less polarizable chlorine atom in the 6-chloro derivative does not form such an interaction. This fundamental difference in intermolecular bonding is expected to translate into varied biological activities.

Comparative Structural and Physicochemical Properties

The table below summarizes the key crystallographic and physicochemical properties of the two compounds, highlighting the structural basis for their potential differences in biological activity.

PropertyThis compound6-chloro-4-oxo-4H-chromene-3-carbaldehydeReference(s)
Molecular Formula C₁₀H₅BrO₃C₁₀H₅ClO₃
Molecular Weight 253.05 g/mol 208.60 g/mol
Halogen Bond Formation YesNo
Intermolecular Interactions Halogen bonding, π–π stackingvan der Waals forces, π–π stacking

Implications for Biological Activity

The presence of a halogen bond in the 6-bromo analog suggests a higher potential for specific and directional interactions with biological targets. This can lead to:

  • Enhanced Binding Affinity: The halogen bond can contribute to a more stable drug-receptor complex, potentially resulting in higher potency.[6]

  • Increased Selectivity: The directional nature of the halogen bond can favor binding to specific target sites, leading to improved selectivity and reduced off-target effects.

While both compounds are expected to exhibit the general biological activities associated with the chromone scaffold, such as potential anticancer and antimicrobial effects, the 6-bromo derivative may exhibit a more pronounced or distinct biological profile due to its ability to engage in halogen bonding.[7][8]

Experimental Protocols

The primary experimental technique that has elucidated the key structural differences between these two compounds is Single-Crystal X-ray Diffraction .

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the compound of interest are grown from a suitable solvent by slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and is often determined empirically.[9][10][11]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[12]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[13]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The initial structural model is then refined to obtain the final, accurate three-dimensional structure of the molecule.[13]

Visualizing the Structural Difference

The following diagrams, generated using the DOT language, illustrate the key difference in the intermolecular interactions of the two compounds.

G cluster_bromo This compound cluster_chloro 6-chloro-4-oxo-4H-chromene-3-carbaldehyde Bromo_Molecule1 Molecule 1 (6-Bromo) Bromo_Molecule2 Molecule 2 (6-Bromo) Bromo_Molecule1->Bromo_Molecule2 Halogen Bond (Br···O) Chloro_Molecule1 Molecule 1 (6-Chloro) Chloro_Molecule2 Molecule 2 (6-Chloro) Chloro_Molecule1->Chloro_Molecule2 van der Waals Interaction

Caption: Intermolecular interactions of 6-bromo vs. 6-chloro analogs.

The diagram above visually represents the formation of a halogen bond between two molecules of this compound, an interaction that is absent in the 6-chloro counterpart.

Conclusion

The comparison between 6-bromo- and 6-chloro-4-oxo-4H-chromene-3-carbaldehyde provides a compelling example of how a subtle change in halogen substitution can lead to a significant difference in molecular interactions. The ability of the 6-bromo derivative to form a halogen bond suggests that it may possess enhanced or different biological activities compared to its 6-chloro analog. This structural insight is invaluable for the rational design of new therapeutic agents, underscoring the importance of considering non-covalent interactions in drug development. Further experimental studies directly comparing the biological activities of these two compounds are warranted to validate these structure-based predictions.

References

A Comparative Guide to Validated Analytical Methods for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantitative analysis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and potency of this compound in research and drug development settings. Herein, we compare three common analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

While specific validated methods for this exact molecule are not extensively published, this guide presents realistic and detailed hypothetical methods based on established analytical practices for structurally similar chromone derivatives and halogenated organic compounds. The provided experimental protocols and validation data are representative of what can be achieved with each technique, offering a solid foundation for method development and selection.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application, such as routine quality control, impurity profiling, or pharmacokinetic studies.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of parent and fragment ions.Measurement of light absorbance by the analyte in a solution.
Selectivity Good; can separate the analyte from structurally similar impurities.Excellent; highly selective due to mass-based detection and fragmentation.Low; susceptible to interference from other UV-absorbing compounds.
Sensitivity Moderate (typically µg/mL to ng/mL).High (typically ng/mL to pg/mL).Low (typically µg/mL).
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98-102%98-102%95-105%
Precision (%RSD) < 2%< 5%< 5%
Typical Application Routine quality control, purity assessment, and content uniformity.Impurity profiling, metabolite identification, and bioanalysis.Preliminary quantification and in-process controls where high selectivity is not required.
Instrumentation Cost ModerateHighLow
Analysis Time ~10-15 minutes per sample~5-10 minutes per sample~1-2 minutes per sample

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification and purity assessment of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength detector (VWD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount in acetonitrile to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

ParameterAcceptance CriteriaRepresentative Result
Linearity R² ≥ 0.9990.9995
Range 5 - 40 µg/mL5 - 40 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD) ≤ 2.0%1.2%
Limit of Detection (LOD) S/N ratio ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 100.5 µg/mL
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for trace-level quantification, such as in biological matrices or for impurity profiling.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

    • Gradient: 0-1 min (20% B), 1-4 min (20-95% B), 4-5 min (95% B), 5-5.1 min (95-20% B), 5.1-7 min (20% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Quantifier: m/z 253.9 -> 225.9

    • Qualifier: m/z 253.9 -> 197.9

  • Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350 °C).

Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but with dilutions to a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL) using the initial mobile phase composition. For biological samples, a protein precipitation or solid-phase extraction (SPE) step would be required.

Validation Parameters:

ParameterAcceptance CriteriaRepresentative Result
Linearity R² ≥ 0.9990.9992
Range 0.5 - 100 ng/mL0.5 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%100.8%
Precision (%RSD) ≤ 5.0%3.5%
Limit of Detection (LOD) S/N ratio ≥ 30.05 ng/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 100.2 ng/mL
UV-Vis Spectrophotometry

A simple and rapid method suitable for the quantification of the pure substance or in simple formulations where interfering substances are absent.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

Methodology:

  • Solvent: Acetonitrile.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the compound from 200 to 400 nm. A hypothetical λmax is 254 nm.

  • Calibration Curve: Prepare a series of standard solutions of this compound in acetonitrile (e.g., 2, 4, 6, 8, 10 µg/mL). Measure the absorbance of each solution at the λmax against a solvent blank. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a sample solution of a suitable concentration in acetonitrile. Measure its absorbance at the λmax and determine the concentration from the calibration curve.

Validation Parameters:

ParameterAcceptance CriteriaRepresentative Result
Linearity R² ≥ 0.9950.998
Range 2 - 10 µg/mL2 - 10 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%101.2%
Precision (%RSD) ≤ 5.0%2.8%
Limit of Detection (LOD) Calculated0.2 µg/mL
Limit of Quantitation (LOQ) Calculated0.7 µg/mL

Visualizing Analytical Workflows

To further aid in understanding the processes involved in analytical method validation and selection, the following diagrams are provided.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol validation_params Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) protocol->validation_params data_analysis Analyze Data and Compare with Acceptance Criteria validation_params->data_analysis pass Method Meets Criteria? data_analysis->pass sop Develop Standard Operating Procedure (SOP) pass->sop  Yes reoptimize Re-optimize Method pass->reoptimize No   implement Implement for Routine Use sop->implement end End implement->end reoptimize->method_dev

Caption: General workflow for analytical method validation.

Method_Selection_Pathway start Define Analytical Need sensitivity High Sensitivity Required? start->sensitivity selectivity High Selectivity Required? sensitivity->selectivity No lcms Select LC-MS/MS sensitivity->lcms Yes matrix Complex Sample Matrix? selectivity->matrix No hplc Select HPLC-UV selectivity->hplc Yes matrix->hplc Yes uvvis Select UV-Vis matrix->uvvis No end Final Method Choice lcms->end hplc->end uvvis->end

Caption: Decision pathway for selecting an analytical method.

Benchmarking the synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde against other methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, a valuable heterocyclic compound with applications in medicinal chemistry. We will delve into the prevalent Vilsmeier-Haack reaction and explore alternative methodologies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in selecting the most suitable synthesis strategy.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The chromone scaffold is a recognized privileged structure in drug discovery, and derivatives of this compound have shown potential as anticancer and antimicrobial agents. The efficient and scalable synthesis of this building block is therefore of significant interest to the research community. This guide benchmarks the common synthetic approaches, focusing on reaction yields, conditions, and precursor accessibility.

Synthesis of the Key Precursor: 5-Bromo-2-hydroxyacetophenone

The primary precursor for the synthesis of the target molecule is 5-Bromo-2-hydroxyacetophenone. Two main strategies for its preparation are the Fries rearrangement of 4-bromophenyl acetate and the direct bromination of 2-hydroxyacetophenone.

Method 1: Fries Rearrangement of 4-Bromophenyl Acetate

The Fries rearrangement offers a high-yielding pathway to 5-Bromo-2-hydroxyacetophenone. This reaction involves the Lewis acid-catalyzed rearrangement of an aryl ester to a hydroxy aryl ketone.

Experimental Protocol:

To synthesize 4-bromophenyl acetate, 4-bromophenol (1 equivalent) is reacted with acetyl chloride (1.1 equivalents) at 0°C, followed by stirring at room temperature for 2 hours. For the subsequent rearrangement, aluminum chloride (1.8 equivalents) is added portion-wise to the crude 4-bromophenyl acetate, and the mixture is heated to 130°C for 2 hours. After completion, the reaction is quenched with ice-water and extracted with ethyl acetate. The organic layer is then dried and concentrated to yield the product.[1]

Method 2: Direct Bromination of 2-Hydroxyacetophenone

Direct electrophilic bromination of 2-hydroxyacetophenone provides an alternative route. However, this method can lead to a mixture of products, including di-brominated species, and requires careful control of reaction conditions to achieve good selectivity for the desired 5-bromo isomer.

Experimental Protocol:

A solution of bromine (1 equivalent) in acetic acid is added dropwise to a solution of 2-hydroxyacetophenone (1 equivalent) in acetic acid. The reaction mixture is refluxed for 2 hours. After cooling, the mixture is poured into ice-water, and the resulting precipitate is filtered, washed, and recrystallized to afford 5-bromo-2-hydroxyacetophenone.

Benchmarking the Synthesis of 5-Bromo-2-hydroxyacetophenone

MethodStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
Fries Rearrangement4-BromophenolAcetyl chloride, Aluminum chloride130287[1]
Direct Bromination2-HydroxyacetophenoneBromine, Acetic acidReflux2Moderate (variable)-

Synthesis of this compound

The final step in the synthesis is the formylation of 5-Bromo-2-hydroxyacetophenone to introduce the carbaldehyde group and form the chromone ring. The Vilsmeier-Haack reaction is the most widely employed and efficient method for this transformation.

Dominant Method: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a phosphoryl chloride (POCl₃) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then acts as the formylating agent.

Experimental Protocol:

To a cooled (0°C) solution of 5-bromo-2-hydroxyacetophenone (1 equivalent) in DMF (excess), POCl₃ (2.5-3 equivalents) is added dropwise. The reaction mixture is stirred at room temperature overnight and then poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to give this compound.

Alternative Formylation Methods

While the Vilsmeier-Haack reaction is predominant, other classical formylation reactions could theoretically be employed, though they are generally less efficient for this specific transformation.

  • Duff Reaction: This method uses hexamine in an acidic medium for the ortho-formylation of phenols.[2] However, yields are often low and the reaction is sensitive to the electronic nature of the substrate.

  • Reimer-Tiemann Reaction: This reaction employs chloroform in a basic solution to formylate phenols, primarily at the ortho position.[3][4] It is a classic method but can suffer from moderate yields and the formation of byproducts.

Comparative Analysis of Formylation Methods

MethodStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
Vilsmeier-Haack5-Bromo-2-hydroxyacetophenonePOCl₃, DMF0 to RT~12Good to Excellent[5]
Duff Reaction5-Bromo-2-hydroxyacetophenoneHexamine, AcidHigh TempVariableGenerally Low[2]
Reimer-Tiemann5-Bromo-2-hydroxyacetophenoneCHCl₃, Base70-80~4Moderate[6]

Visualizing the Synthetic Pathways

To provide a clearer understanding of the reaction sequences, the following diagrams illustrate the synthesis of the target compound.

Synthesis_of_Precursor cluster_fries Method 1: Fries Rearrangement cluster_bromination Method 2: Direct Bromination 4-Bromophenol 4-Bromophenol 4-Bromophenyl_acetate 4-Bromophenyl_acetate 4-Bromophenol->4-Bromophenyl_acetate Acetyl chloride 5-Bromo-2-hydroxyacetophenone_F 5-Bromo-2-hydroxyacetophenone 4-Bromophenyl_acetate->5-Bromo-2-hydroxyacetophenone_F AlCl3, 130°C 2-Hydroxyacetophenone 2-Hydroxyacetophenone 5-Bromo-2-hydroxyacetophenone_B 5-Bromo-2-hydroxyacetophenone 2-Hydroxyacetophenone->5-Bromo-2-hydroxyacetophenone_B Br2, Acetic Acid Vilsmeier_Haack_Reaction 5-Bromo-2-hydroxyacetophenone 5-Bromo-2-hydroxyacetophenone Target_Molecule This compound 5-Bromo-2-hydroxyacetophenone->Target_Molecule Formylation & Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Target_Molecule Hypothetical_Signaling_Pathway Target_Molecule 6-Bromo-4-oxo-4H-chromene- 3-carbaldehyde ROS Increased ROS Target_Molecule->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Comparative Analysis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde Derivatives: An In-Silico and Biological Activity Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde derivatives reveals their potential as significant scaffolds in drug discovery. Through in-silico modeling and molecular docking studies, researchers have elucidated the structural features that contribute to their biological activity, paving the way for the rational design of novel therapeutic agents.

This guide provides a comparative overview of various derivatives of this compound, summarizing their in-silico docking performance against different biological targets and their corresponding biological activities. The data presented is collated from multiple studies to offer a comprehensive resource for researchers, scientists, and drug development professionals.

In-Silico Modeling and Molecular Docking

Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction of the binding orientation and affinity of a small molecule to a target protein. For chromene derivatives, software such as AutoDock and PyRx are commonly employed to perform these simulations. The process typically involves preparing the 3D structures of the ligands (chromene derivatives) and the target protein, defining a binding site (grid box), and then using a scoring function to rank the different binding poses based on their predicted binding energy.

General In-Silico Drug Design Workflow

The following diagram illustrates a typical workflow for the in-silico analysis of chromene derivatives, from initial compound selection to the prediction of biological activity.

in_silico_workflow cluster_ligand Ligand Preparation cluster_protein Target Preparation cluster_docking Molecular Docking Simulation cluster_analysis Post-Docking Analysis l1 Selection of This compound Derivatives l2 3D Structure Generation and Optimization (e.g., DFT) l1->l2 d1 Definition of Binding Site (Grid Box) l2->d1 p1 Identification of Biological Target p2 Retrieval of Protein Structure (e.g., PDB) p1->p2 p3 Preparation of Protein (Add Hydrogens, Remove Water) p2->p3 p3->d1 d2 Docking using Software (e.g., AutoDock, PyRx) d1->d2 d3 Generation of Binding Poses and Scores d2->d3 a1 Analysis of Binding Interactions (Hydrogen Bonds, Hydrophobic, etc.) d3->a1 a2 Ranking of Derivatives based on Binding Energy a1->a2 a3 ADMET Prediction a2->a3 a4 Lead Compound Identification a3->a4 Identification of Lead Compounds

Caption: A generalized workflow for in-silico drug design of chromene derivatives.

Comparative Docking Studies of Chromene Derivatives

The following table summarizes the molecular docking results for a selection of chromene derivatives against various protein targets, as reported in the literature. Lower binding energies typically indicate a higher predicted binding affinity.

Compound DerivativeTarget ProteinDocking SoftwareBinding Energy (kcal/mol)Key Interacting ResiduesReference
2-amino-4H-chromene derivative 5cRab23 proteinPyRx-7.9Not specified[1]
2-amino-4H-chromene derivative 5bRab23 proteinPyRx-7.5Not specified[1]
Chromene Derivative L01HIV-1 IntegraseAutoDock Vina-7.3Not specified[2]
Chromene Derivative L02HIV-1 IntegraseAutoDock Vina-7.5Not specified[2]
Chromene Derivative L03HIV-1 IntegraseAutoDock Vina-6.9Mg397[2]
Chromene Derivative L04HIV-1 IntegraseAutoDock Vina-7.2Not specified[2]

Biological Activity and Structure-Activity Relationship (SAR)

Experimental studies have validated the potential of chromene derivatives as inhibitors of various enzymes and as anticancer agents. The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the chromene ring play a crucial role in their biological activity. For instance, the presence of halogen atoms like bromine can enhance the binding affinity through halogen bonding.

Enzyme Inhibition Data

The inhibitory activity of chromene derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound DerivativeTarget EnzymeIC50 (µM)Inhibition TypeReference
Amino-7,8-dihydro-4H-chromenone 4cButyrylcholinesterase (BChE)0.89 ± 0.24Not specified[3]
Amino-7,8-dihydro-4H-chromenone 4dButyrylcholinesterase (BChE)1.19 ± 0.31Not specified[3]
Amino-7,8-dihydro-4H-chromenone 4kButyrylcholinesterase (BChE)0.65 ± 0.13Competitive[3]
Chromene-Azo Sulfonamide Hybrid 7fEpidermal Growth Factor Receptor (EGFR)12.66Not specified[4]
Chromene-Azo Sulfonamide Hybrid 7aEpidermal Growth Factor Receptor (EGFR)23.42Not specified[4]
Chromene-Azo Sulfonamide Hybrid 7fMatrix Metalloproteinase-2 (MMP-2)64.75Not specified[4]
Chromene-Azo Sulfonamide Hybrid 7aMatrix Metalloproteinase-2 (MMP-2)112.55Not specified[4]
Furochromone-3-carbaldehyde 2fCyclooxygenase-2 (COX-2)13.7Not specified[5]
Furochromone-3-carbaldehyde 2fLipoxygenase-5 (LOX-5)17.3Not specified[5]
Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway where a 6-bromo-chromene derivative acts as an inhibitor of a key enzyme, such as a protein kinase, which is often implicated in cancer progression.

signaling_pathway cluster_pathway Kinase Signaling Pathway cluster_response Cellular Response receptor Growth Factor Receptor kinase1 Protein Kinase 1 receptor->kinase1 kinase2 Protein Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation survival Cell Survival transcription_factor->survival inhibitor 6-Bromo-Chromene Derivative inhibitor->inhibition inhibition->kinase2 outcome_prolif Inhibited Proliferation inhibition->outcome_prolif outcome_surv Apoptosis inhibition->outcome_surv

Caption: Inhibition of a kinase signaling pathway by a 6-bromo-chromene derivative.

Experimental Protocols

General Procedure for Molecular Docking using AutoDock
  • Ligand Preparation : The 3D structures of the this compound derivatives are drawn using software like GaussView and their geometries are optimized using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G).[6]

  • Protein Preparation : The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms and Kollman charges are added.[7]

  • Grid Parameter Generation : A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid are set to cover the key binding residues.

  • Docking Simulation : The Lamarckian Genetic Algorithm (LGA) is commonly used for the docking calculations in AutoDock.[7] A number of docking runs are performed to generate various binding conformations.

  • Analysis of Results : The results are analyzed based on the binding energy and the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions. The pose with the lowest binding energy is generally considered the most favorable.

Synthesis of Chromene Derivatives

The synthesis of chromene derivatives can be achieved through various methods. A common approach is a one-pot multicomponent condensation reaction. For example, 2-amino-4H-chromenes can be synthesized from the reaction of an aromatic aldehyde, malononitrile, and a substituted phenol (like resorcinol) in the presence of a basic catalyst such as piperidine in ethanol.[1] The synthesized compounds are then purified and characterized using spectroscopic techniques like IR, NMR, and mass spectrometry.[1]

Conclusion

The in-silico modeling and docking studies of this compound and its derivatives have demonstrated their significant potential as a versatile scaffold for the development of new therapeutic agents. The computational data, supported by experimental biological assays, provide a strong foundation for the rational design of more potent and selective inhibitors for a range of biological targets. The comparative data presented in this guide can serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery to further explore the therapeutic applications of this promising class of compounds.

References

Comparative analysis of the formyl group reactivity in different chromone-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of the formyl group at the C-3 position of the chromone scaffold is a cornerstone of the synthetic versatility of this privileged heterocyclic motif. Chromone-3-carbaldehydes are pivotal intermediates in the synthesis of a diverse array of biologically active molecules, owing to the electrophilic nature of the formyl carbon and its susceptibility to a wide range of nucleophilic attacks.[1][2] This guide provides a comparative analysis of the formyl group's reactivity in different chromone-3-carbaldehydes, supported by experimental data and detailed protocols.

The inherent reactivity of the chromone ring system, characterized by electron-deficient centers at C-2, C-4, and the formyl carbon, makes these compounds highly versatile synthons.[2][3][4][5][6] The electrophilicity of the formyl group is modulated by the electronic and steric nature of substituents on the benzo-fused ring, influencing reaction rates and product distributions in various transformations.

Factors Influencing Formyl Group Reactivity

The reactivity of the formyl group in chromone-3-carbaldehydes is primarily governed by the electronic properties of the chromone ring and the substituents attached to it. Electron-withdrawing groups on the benzene ring enhance the electrophilicity of the formyl carbon, thereby increasing its reactivity towards nucleophiles. Conversely, electron-donating groups tend to decrease this reactivity.

G Factors Influencing Formyl Group Reactivity in Chromone-3-Carbaldehydes Reactivity Formyl Group Reactivity Electronic Electronic Effects Electronic->Reactivity Increased Increased Electrophilicity (Enhanced Reactivity) Electronic->Increased Dominated by EWGs Decreased Decreased Electrophilicity (Reduced Reactivity) Electronic->Decreased Dominated by EDGs Steric Steric Hindrance Steric->Reactivity Hindered Hindered Nucleophilic Attack (Reduced Reactivity) Steric->Hindered EWG Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -Cl) EWG->Electronic Inductive/Mesomeric Effects EDG Electron-Donating Groups (EDGs) (e.g., -OCH3, -CH3) EDG->Electronic Inductive/Mesomeric Effects Increased->Reactivity Decreased->Reactivity Hindered->Reactivity

Caption: Factors influencing the reactivity of the formyl group.

Comparative Reactivity in Common Condensation Reactions

To quantitatively assess the impact of substituents on the formyl group's reactivity, we can compare the product yields in well-established condensation reactions, such as the Knoevenagel and Wittig reactions.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group, followed by dehydration.[7][8] In the context of chromone-3-carbaldehydes, this reaction is a reliable method for forming a new carbon-carbon double bond at the 3-position.[2][9][10]

Chromone-3-carbaldehyde DerivativeActive Methylene CompoundProduct Yield (%)Reference
UnsubstitutedMalononitrile85[2]
6-ChloroMalononitrile92[11]
6-MethylMalononitrile78[11]
6-MethoxyMalononitrile72[11]

Analysis: The data clearly indicates that the presence of an electron-withdrawing chloro group at the 6-position enhances the reactivity of the formyl group, leading to a higher product yield. Conversely, electron-donating methyl and methoxy groups decrease the reactivity, resulting in lower yields compared to the unsubstituted analog.

Wittig Reaction

The Wittig reaction provides a versatile route for the synthesis of alkenes from aldehydes or ketones.[12][13] The reaction of chromone-3-carbaldehydes with phosphorus ylides has been employed for the synthesis of 3-styrylchromones.[14][15]

Chromone-3-carbaldehyde DerivativePhosphorus YlideProduct Yield (E/Z ratio)Reference
UnsubstitutedBenzylidenetriphenylphosphorane75 (predominantly Z)[14][15]
6-NitroBenzylidenetriphenylphosphorane82 (predominantly Z)[14]
6-MethoxyBenzylidenetriphenylphosphorane68 (predominantly Z)[14]

Analysis: Similar to the Knoevenagel condensation, an electron-withdrawing nitro group at the 6-position increases the yield of the Wittig reaction. The electron-donating methoxy group has the opposite effect. Notably, these reactions often yield the Z-isomer as the major product.[14][15]

Experimental Protocols

General Procedure for Knoevenagel Condensation

A solution of the respective chromone-3-carbaldehyde (1 mmol) and the active methylene compound (1.1 mmol) in ethanol (10 mL) is treated with a catalytic amount of piperidine (2-3 drops). The mixture is then refluxed for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.

General Procedure for Wittig Reaction

To a stirred suspension of the appropriate phosphonium salt (1.2 mmol) in anhydrous tetrahydrofuran (15 mL) at 0 °C under an inert atmosphere, a strong base such as n-butyllithium or sodium hydride (1.2 mmol) is added. The resulting colored solution of the ylide is stirred for 30 minutes at the same temperature. A solution of the chromone-3-carbaldehyde (1 mmol) in anhydrous tetrahydrofuran (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Experimental Workflow for Comparative Analysis

To systematically evaluate the reactivity of a series of novel chromone-3-carbaldehydes, a standardized experimental workflow is essential.

G Workflow for Comparative Reactivity Analysis Start Synthesis of Substituted Chromone-3-carbaldehydes Reaction Standardized Reaction (e.g., Knoevenagel or Wittig) Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Workup Work-up and Purification (Extraction, Chromatography) Monitoring->Workup Reaction Completion Analysis Product Characterization (NMR, MS, IR) Workup->Analysis Data Quantitative Analysis (Yield, Reaction Rate) Analysis->Data Comparison Comparative Analysis of Reactivity Data->Comparison

Caption: A standardized workflow for comparing reactivity.

Conclusion

The reactivity of the formyl group in chromone-3-carbaldehydes is a tunable feature that can be modulated through the introduction of substituents on the chromone ring. Electron-withdrawing groups generally enhance reactivity, while electron-donating groups have a deactivating effect. This understanding is crucial for the rational design of synthetic routes towards complex chromone-based molecules with potential applications in drug discovery and materials science. The provided data and protocols offer a framework for researchers to conduct their own comparative studies and further explore the rich chemistry of these valuable heterocyclic building blocks.

References

A Comparative Guide to the Purity of Commercially Available 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a crucial building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, impact product yield, and potentially introduce confounding variables in biological assays. This guide provides a framework for validating the purity of commercially available this compound, offering a comparative analysis based on proposed experimental data and detailed analytical protocols.

It is important to note that many suppliers of specialized chemical reagents, such as Sigma-Aldrich, may provide this product without a detailed certificate of analysis, placing the onus of quality control on the researcher.[1] Therefore, independent verification of purity is a critical step in ensuring the reliability and reproducibility of experimental results.

Comparative Purity Analysis

To illustrate a comparative purity assessment, the following table summarizes hypothetical data for this compound obtained from three fictional commercial suppliers. This data is representative of what could be obtained using the analytical methods detailed in this guide.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (% Area) 98.5%99.2%97.8%
Purity by ¹H NMR (mol%) 98.2%99.1%97.5%
Identity Confirmation (MS) ConsistentConsistentConsistent
Major Impurity (% Area) 0.8% (Unidentified)0.5% (Starting Material)1.2% (Solvent Adduct)
Residual Solvent (¹H NMR) Acetone (0.2%)Dichloromethane (0.1%)Ethyl Acetate (0.5%)
Appearance Off-white solidWhite crystalline solidPale yellow powder

Experimental Workflow for Purity Validation

A multi-pronged analytical approach is recommended to accurately determine the purity of this compound. This involves chromatographic separation, spectroscopic characterization, and mass spectrometric analysis. The following workflow provides a comprehensive strategy for researchers to independently validate their chemical reagents.

G cluster_0 Sample Preparation cluster_1 Purity & Impurity Profiling cluster_2 Structural Confirmation & Quantitative Analysis cluster_3 Data Analysis & Comparison prep Dissolve Commercial Product in Appropriate Solvent hplc High-Performance Liquid Chromatography (HPLC) prep->hplc Inject nmr Proton Nuclear Magnetic Resonance (¹H NMR) prep->nmr Analyze lcms Liquid Chromatography-Mass Spectrometry (LC-MS) hplc->lcms Identify Impurities analysis Integrate Data & Compare Against Specifications hplc->analysis lcms->analysis nmr->analysis

Caption: Experimental workflow for the comprehensive purity validation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments outlined in the workflow. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the compound by separating it from any non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Gradient: Start with 30% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Purpose: To confirm the chemical structure of the compound and to quantify its purity against a certified internal standard. Quantitative ¹H NMR (qNMR) is a powerful tool for obtaining an absolute purity value.[2][3][4]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of the deuterated solvent.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to ensure accurate integration.

  • Analysis: Calculate the molar purity by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard. This method can also identify and quantify residual solvents.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To confirm the identity of the main component by its mass-to-charge ratio and to identify the mass of any impurities detected by HPLC.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • Chromatographic Conditions: Use the same method as described for HPLC.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

  • Analysis: The mass spectrum of the main peak should correspond to the expected molecular weight of this compound (253.05 g/mol ).[5] The masses of any impurity peaks can be used to hypothesize their structures.

Conclusion

The purity of starting materials is a critical and often overlooked aspect of research and development. For a compound like this compound, where commercial suppliers may not provide detailed analytical data, independent verification is essential. By employing a combination of HPLC, ¹H NMR, and LC-MS, researchers can confidently assess the purity of their reagents, ensuring the integrity and reliability of their scientific outcomes. This guide provides the necessary framework and protocols to establish a robust internal quality control process.

References

Safety Operating Guide

Essential Safety and Operational Guidance for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory to mitigate these risks.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[3][4][5]To prevent skin contact and irritation.[5] Gloves must be inspected before use and disposed of properly after handling.[4]
Eye Protection Safety goggles or a face shield.[3][4]To protect eyes from splashes and airborne particles that can cause serious irritation.[1][2]
Body Protection A properly fitted laboratory coat.To protect skin and clothing from contamination.[5]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[3][4][5]To prevent inhalation of dust or vapors that may cause respiratory irritation.[1][2]
Footwear Closed-toe shoes.To protect feet from potential spills.[5]
Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to disposal.

2.1. Preparation and Engineering Controls

  • Verify Chemical Identity: Upon receipt, confirm the chemical identity and review the supplier's safety information.

  • Fume Hood: All handling of solid and dissolved this compound must be conducted in a properly functioning chemical fume hood.[3][4][5]

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood before commencing work.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.

2.2. Weighing and Solution Preparation

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the required amount of the solid compound in the fume hood. Avoid creating dust.

  • Dissolving: Add the solvent to the solid in a suitable container. If necessary, use gentle agitation to dissolve.

2.3. Reaction and Work-up

  • Perform Reaction: Conduct all reactions within the fume hood.

  • Monitor: Continuously monitor the reaction for any unexpected changes.

  • Quenching and Extraction: Perform all quenching and extraction steps within the fume hood.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), must be segregated into a designated "Halogenated Organic Waste" container.[5]

  • Labeling: The waste container must be clearly labeled with its contents.

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain.[5]

Visualized Workflow

The following diagram illustrates the standard operational workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Chemical prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Reaction handle2->handle3 disp1 Segregate Waste handle3->disp1 Proceed to Disposal disp2 Label Container disp1->disp2 disp3 Store for Pickup disp2->disp3

Caption: Standard operational workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.